1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCFAVBZGICHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371640 | |
| Record name | 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-56-8 | |
| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40371640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 175205-56-8[1]
Introduction: Unveiling a Trifunctionalized Aromatic Scaffold
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene is a synthetically versatile aromatic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique trifunctionalized structure, featuring two chlorine atoms, an iodine atom, and a trifluoromethyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. The strategic placement of these substituents allows for regioselective modifications, making it a valuable building block in the construction of complex molecular architectures. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical intermediate, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175205-56-8 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃I | [1] |
| Molecular Weight | 340.89 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | FC(F)(F)C1=CC(Cl)=C(I)C(Cl)=C1 | [1] |
| InChIKey | RLCCFAVBZGICHD-UHFFFAOYSA-N | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding chloro, iodo, and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms of the benzene ring and the trifluoromethyl group. The carbon attached to the iodine atom would likely exhibit a characteristic upfield shift, while the carbon of the trifluoromethyl group would show a quartet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Purification: A Proposed Experimental Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established organometallic and halogenation chemistries. A potential pathway could involve the iodination of 1,3-dichloro-5-(trifluoromethyl)benzene. The following is a generalized, hypothetical protocol that would require optimization.
Reaction Scheme:
A Proposed Synthetic Workflow
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq).
-
Reagent Addition: Slowly add a mixture of concentrated sulfuric acid and nitric acid to the flask while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Iodination: To the stirred solution, add iodine (I₂) portion-wise. The reaction is expected to be exothermic and should be controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Self-Validation and Causality:
-
Choice of Reagents: The use of a nitrating mixture (sulfuric and nitric acid) is a common method for electrophilic aromatic substitution, which activates the ring for subsequent iodination.
-
Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture and iodine is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Purification Strategy: The work-up and purification steps are designed to effectively remove unreacted starting materials, reagents, and byproducts, ensuring the high purity of the final compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile and is particularly susceptible to a wide range of metal-catalyzed cross-coupling reactions. This allows for the selective introduction of various functionalities at the 2-position of the benzene ring.
Key Reactions and Mechanistic Insights:
-
Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.
-
Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes provides a direct route to aryl alkynes, another important motif in drug design.
-
Buchwald-Hartwig Amination: The carbon-iodine bond can be functionalized with amines using a palladium or copper catalyst to form carbon-nitrogen bonds, a critical transformation for the synthesis of many drug candidates.
-
Trifluoromethylation Reactions: While the molecule already contains a trifluoromethyl group, the iodo-substituent can serve as a handle for further modifications, including the introduction of other fluorine-containing moieties if desired.
Key Cross-Coupling Reactions
Significance in Drug Discovery:
The ability to selectively functionalize the 2-position of the 1,3-dichloro-5-(trifluoromethyl)benzene core makes this compound an invaluable building block for creating libraries of diverse molecules for high-throughput screening. The trifluoromethyl group often imparts favorable pharmacokinetic properties, while the chloro-substituents can be used for further modifications or can contribute to the overall electronic properties and binding interactions of the final drug molecule. For instance, this scaffold could be utilized in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutically relevant compounds where a substituted trifluoromethylphenyl moiety is a key pharmacophore.
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 1,3-dichloro-5-(trifluoromethyl)benzene and other chlorinated/iodinated aromatics, suggest the following hazards:
-
Health Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.[3]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
Conclusion and Future Perspectives
This compound represents a highly functionalized and synthetically tractable building block for the modern medicinal chemist. Its unique arrangement of reactive sites allows for a high degree of control in the synthesis of complex molecular targets. The continued exploration of its reactivity in novel cross-coupling reactions and its incorporation into diverse molecular scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents. As the demand for sophisticated and effective pharmaceuticals grows, the importance of such versatile chemical intermediates will only continue to increase.
References
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ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. (2022). [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [Link]
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An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Introduction
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene is a highly substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chloro atoms, a sterically demanding iodo group, and an electron-withdrawing trifluoromethyl group, imparts a distinct combination of reactivity, lipophilicity, and spectroscopic characteristics. This guide provides a detailed examination of its core physical properties, offering field-proven insights and methodologies for its characterization. Understanding these fundamental properties is a critical prerequisite for its effective use as a versatile building block in the synthesis of novel pharmaceutical agents and advanced functional materials.
Molecular Structure and Chemical Identifiers
The structural arrangement of substituents on the benzene ring is the primary determinant of the molecule's physical and chemical behavior. The vicinal chloro and iodo groups create a sterically hindered environment, while the trifluoromethyl group significantly influences the electronic nature of the aromatic system.
Chemical Structure Diagram
Caption: Molecular Structure of this compound.
Key Identifiers
For unambiguous identification and database retrieval, the following identifiers are crucial.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 175205-56-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₂Cl₂F₃I | [1][3][4][5][7] |
| Molecular Weight | 340.89 g/mol | [1][2][3][5][7] |
| InChIKey | RLCCFAVBZGICHD-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)I)Cl)C(F)(F)F | [1][4] |
| Synonyms | 3,5-Dichloro-4-iodobenzotrifluoride, Benzene, 1,3-dichloro-2-iodo-5-(trifluoromethyl)- | [4][8] |
Physicochemical Properties
The physical properties of this compound are dictated by its high molecular weight and the strong intermolecular forces arising from its halogen substituents.
Summary of Physical Data
| Property | Value | Notes | Source(s) |
| Physical State | Liquid | Inferred from the absence of a reported melting point and the presence of boiling point data. One source qualitatively describes it as a solid, suggesting it may solidify at lower room temperatures.[4] | [3] |
| Boiling Point | 119 - 120 °C | Measured at reduced pressure (20 torr). Extrapolation to atmospheric pressure suggests a significantly higher boiling point, indicative of strong intermolecular forces. | [2][9] |
| Density | 2.018 g/cm³ | The high density is characteristic of polyhalogenated and, particularly, iodinated organic compounds, stemming from the high atomic weight of iodine.[3][10] | [3] |
| Flash Point | 101.8 °C | Classified as a combustible liquid, requiring appropriate storage and handling away from ignition sources.[3] | [3] |
| Melting Point | Not Available | The absence of a reported melting point in most supplier databases suggests it is below standard room temperature. | [3] |
| Solubility | Moderately soluble in organic solvents. | Expected to be miscible with common nonpolar and polar aprotic solvents like hexanes, dichloromethane, ethyl acetate, and acetone.[4] Poor solubility in water is anticipated due to its lipophilic nature. | [4] |
Predicted Spectroscopic Features
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (approx. 7.5-8.0 ppm). Each signal should appear as a doublet, arising from meta-coupling between the two non-equivalent aromatic protons.
-
¹³C NMR: The spectrum will be more complex, with seven distinct signals. The carbon attached to the iodine atom will be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to the electron-withdrawing CF₃ group will be deshielded. The CF₃ carbon itself will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single, strong singlet is expected, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.
Experimental Protocols for Property Determination
To ensure data integrity, the physical properties of a compound like this compound must be determined using standardized, validated methods.
Workflow for Physicochemical Characterization
Caption: Standard workflow for the characterization of a liquid chemical sample.
Boiling Point Determination (Reduced Pressure)
Causality: Given the high extrapolated atmospheric boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. This method allows the liquid to boil at a lower, safer temperature.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and joints are properly sealed with high-vacuum grease.
-
Sample Addition: Place a 5-10 mL sample of the compound into the distillation flask along with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the target value (e.g., 20 torr).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which vapor consistently condenses on the thermometer bulb and drips into the collection flask. This stable temperature is the boiling point at that specific pressure.
-
Data Correction: Note both the boiling temperature and the precise pressure reading from a manometer.
Density Measurement (Pycnometer Method)
Causality: The pycnometer method is a highly accurate and precise technique for determining the density of liquids by measuring the mass of a known, fixed volume.
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10.00 mL). Record its empty mass (m₁).
-
Sample Filling: Fill the pycnometer with the sample, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to overflow through the capillary. Thermally equilibrate the pycnometer in a water bath set to a standard temperature (e.g., 20.0 °C).
-
Mass Measurement: Carefully dry the exterior of the pycnometer and record its mass (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Safety, Handling, and Storage
Trustworthiness: While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, the hazards can be reliably inferred from its structural motifs and data from closely related compounds.[11]
-
Hazard Classification: The compound is labeled with the "Warning" signal word.[2] Based on its structure as a halogenated aromatic compound, it should be handled as a substance that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and ignition sources.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-density, combustible liquid with a high boiling point. Its physical properties are a direct consequence of its complex halogen substitution pattern. The methodologies and data presented in this guide provide the foundational knowledge required for researchers and drug development professionals to handle, characterize, and effectively utilize this compound in advanced chemical synthesis.
References
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LookChem. (n.d.). 3,5-DICHLORO-4-IODOBENZOTRIFLUORIDE | CAS: 175205-56-8. Retrieved from [Link]
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ReaRus. (n.d.). 1,3-дихлор-2-йод-5-(трифторметил)бензол, 97%. Retrieved from [Link]
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Molbase. (n.d.). This compound | CAS 175205-56-8. Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Strategic Importance of a Polyfunctionalized Aromatic Building Block
An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure is characterized by a benzene ring substituted with three distinct halogen atoms (two chlorine, one iodine) and a trifluoromethyl (-CF3) group. This unique arrangement of substituents provides a versatile scaffold for the synthesis of complex molecules.
The trifluoromethyl group is a particularly valued moiety in modern drug design. Its incorporation into molecular structures can significantly enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The presence of multiple, differentially reactive halogen atoms allows for selective, site-specific modifications through various cross-coupling reactions, making this compound a valuable intermediate for creating libraries of novel chemical entities. This guide provides a detailed examination of a robust and reliable synthetic route to this important building block, grounded in well-established chemical principles.
Synthetic Strategy: A Two-Step Transformation via Diazotization and Sandmeyer Reaction
The most efficient and widely applicable strategy for the synthesis of this compound commences with the commercially available aniline derivative, 2,6-dichloro-4-(trifluoromethyl)aniline. The synthesis hinges on a classic two-step sequence:
-
Diazotization: The primary aromatic amine functionality of the starting material is converted into a diazonium salt. This transformation is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid.[3][4]
-
Iodo-dediazoniation: The resulting diazonium salt, a highly effective leaving group, is subsequently displaced by an iodide ion. This step is a variant of the Sandmeyer reaction, a powerful method for introducing a wide range of substituents onto an aromatic ring.[5][6]
The overall synthetic workflow is depicted below.
Figure 1: High-level overview of the synthetic pathway.
Mechanistic Insights: The Chemistry Behind the Transformation
A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and ensuring a successful outcome.
Part A: The Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
The first step is the conversion of the primary amino group (-NH₂) into a diazonium group (-N₂⁺). This reaction is typically performed at low temperatures (0-5 °C) to prevent the premature decomposition of the somewhat unstable diazonium salt.
The key reagent, nitrous acid (HNO₂), is generated in situ by the protonation of sodium nitrite (NaNO₂). The electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic nitrogen atom of the aniline. A series of proton transfers and the elimination of a water molecule ultimately yield the stable arenediazonium cation.
Part B: The Sandmeyer Reaction for Iodination
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of a diazonium group with a halide or other nucleophile.[7] While the classic Sandmeyer reaction for introducing chlorine or bromine requires a copper(I) salt catalyst, the introduction of iodine is often accomplished simply by treating the diazonium salt with an aqueous solution of potassium iodide (KI).[6][7]
The iodide ion acts as the nucleophile, attacking the diazonium salt. This leads to the irreversible loss of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion, forming the desired aryl iodide.
Figure 2: Simplified mechanism of the two-step synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Reactant/Product | Value |
| Molecular Weight | 2,6-dichloro-4-(trifluoromethyl)aniline | 230.01 g/mol [8] |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | |
| Potassium Iodide (KI) | 166.00 g/mol | |
| This compound | 340.89 g/mol [9] | |
| Molar Ratio | Aniline : NaNO₂ : KI | 1 : 1.1 : 1.2 |
| Reaction Temp. | Diazotization | 0 - 5 °C |
| Iodination | Room Temperature | |
| Reaction Time | Diazotization | ~30 minutes |
| Iodination | ~1-2 hours | |
| Typical Yield | --- | 75-85% |
Detailed Experimental Protocol
Safety Precautions: This procedure involves strong acids and a potentially unstable diazonium intermediate. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 50 °C. Cool the resulting solution to 0-5 °C in an ice-water bath.
-
Separately, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in a minimal amount of deionized water.
-
Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the organic product.
-
Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to remove any excess iodine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to achieve high purity.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected molecular formula is C₇H₂Cl₂F₃I.[9]
Conclusion
The synthesis of this compound via the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by a Sandmeyer-type iodination reaction is a robust, high-yielding, and reliable method. The procedure utilizes readily available starting materials and is based on well-understood reaction mechanisms, making it suitable for both laboratory-scale synthesis and potential scale-up. The resulting polyfunctionalized aromatic compound serves as a valuable and versatile intermediate for the development of new pharmaceuticals and agrochemicals.
References
- Vertex AI Search. (2025). 2,6-Dichloro-4-(trifluoromethyl)
- Biosynth. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Benchchem. (n.d.). 2,6-Dichloro-4-((trifluoromethyl)thio)aniline.
- Quick Company. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BLDpharm. (n.d.). 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene.
- Synquest Labs. (n.d.). This compound | CAS 175205-56-8.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Organic Chemistry Portal. (n.d.).
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- PMC. (n.d.).
- PubChem. (n.d.). 1,3-Dichloro-5-(4-fluoro-3-iodophenyl)benzene.
- Google Patents. (n.d.). CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.
- PubChem. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene.
- Patsnap. (n.d.). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.
- ChemicalBook. (n.d.). 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | 864725-22-4.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- MDPI. (n.d.).
- BLD Pharm. (n.d.). 1,3-Dichloro-2-iodo-5-(trichloromethyl)benzene.
- Hovione. (2024, February 15).
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A Technical Guide to the Spectral Characteristics of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the predicted spectral data for the novel compound 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous compounds, to provide a robust predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern on the benzene ring, which dictates its spectral behavior. The presence of three different halogen atoms (Cl, I) and a trifluoromethyl (-CF₃) group leads to distinct and predictable spectral signatures. Understanding these features is crucial for unambiguous structural elucidation.
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum will show absorption bands characteristic of the aromatic ring and the trifluoromethyl group. [1][2] Predicted Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1350 - 1150 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |
| 1100 - 1000 | C-Cl stretch | Aryl chloride |
| ~ 800 | C-I stretch | Aryl iodide |
| 900 - 675 | C-H out-of-plane bend | Aromatic |
Interpretation of IR Data:
-
Aromatic Region: The presence of the benzene ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Trifluoromethyl Group: The most intense and characteristic bands in the spectrum will be the C-F stretching vibrations of the -CF₃ group, typically appearing as strong absorptions in the 1350-1150 cm⁻¹ range.
-
Halogen-Carbon Bonds: The C-Cl and C-I stretching vibrations will be present at lower frequencies.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Caption: General workflow for the spectral analysis of the target compound.
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of this compound. By understanding the expected NMR, MS, and IR data, researchers and professionals in drug development can more effectively identify and characterize this compound, ensuring its purity and structural integrity in their applications. The provided protocols offer a starting point for the experimental validation of these predictions.
References
-
Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(11), 1146-1153. Available at: [Link]
-
Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 469-482. Available at: [Link]
-
Scatena, L. F., et al. (2007). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry C, 111(31), 11564-11571. Available at: [Link]
-
Takahashi, K., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. Available at: [Link]
-
Emsley, J. W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (8), 853-858. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]
Sources
characterization of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
An In-depth Technical Guide: 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. As a trifluoromethylated building block, it offers unique electronic and steric properties that can enhance the pharmacological profiles of new chemical entities. The strategic placement of three distinct halogen atoms (iodine and chlorine) at specific positions provides a versatile platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This document details the compound's physicochemical properties, provides a predicted spectroscopic profile, outlines a plausible synthetic route with a detailed experimental protocol, explores its applications in drug discovery, and addresses critical safety and handling considerations.
Section 1: The Strategic Value of Polychlorinated, Trifluoromethylated Scaffolds in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design. This is because the -CF3 group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with a polychlorinated benzene ring, the synthetic utility is magnified. Halogen atoms serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.
This compound is an exemplar of such a strategic building block. Its key attributes include:
-
Orthogonally Reactive Sites: The C-I bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed reactions. This differential reactivity allows for selective functionalization at the C2 position (iodine) while leaving the C1 and C3 positions (chlorine) available for subsequent transformations.
-
Electronic Modulation: The strongly electron-withdrawing trifluoromethyl and chlorine groups decrease the electron density of the aromatic ring, influencing its reactivity and the properties of its derivatives.
-
Metabolic Stability: The -CF3 group is exceptionally stable to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.
Section 2: Physicochemical and Spectroscopic Characterization
A precise understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and research.
Core Physicochemical Properties
The key identifying information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 175205-56-8 | [3] |
| Molecular Formula | C₇H₂Cl₂F₃I | [3] |
| Molecular Weight | 340.89 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | FC(F)(F)C1=CC(Cl)=C(I)C(Cl)=C1 | [3] |
| InChIKey | RLCCFAVBZGICHD-UHFFFAOYSA-N | [3] |
Chemical Structure Diagram
Caption: Structure of this compound.
Predicted Spectroscopic Profile
While specific spectra should be obtained from the supplier[4], the following profile can be predicted based on the structure:
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.5-8.5 ppm). Due to the symmetrical substitution pattern relative to the protons, these signals would likely appear as two distinct singlets or narrowly split doublets (meta-coupling, ⁴JHH), corresponding to the protons at the C4 and C6 positions.
-
¹³C NMR: The spectrum should display 7 distinct signals: 6 for the aromatic carbons and 1 for the trifluoromethyl carbon. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the attached halogens and the CF₃ group.
-
¹⁹F NMR: A single, strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 340. The isotopic pattern will be complex and revealing, showing contributions from the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in M, M+2, and M+4 peaks with a characteristic intensity ratio.
Section 3: Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of this compound involves the direct electrophilic iodination of the commercially available precursor, 1,3-dichloro-5-(trifluoromethyl)benzene.
Proposed Synthetic Pathway
The directing effects of the substituents on the starting material are key to the success of this reaction. The trifluoromethyl group is a meta-director, and the two chlorine atoms are ortho, para-directors. Their combined effect strongly activates the C2 position (ortho to both chlorines and meta to the CF₃ group) towards electrophilic attack, making the iodination highly regioselective.
Caption: Proposed synthesis via electrophilic iodination.
Protocol 1: Regioselective Iodination of 1,3-Dichloro-5-(trifluoromethyl)benzene
This protocol describes a robust method for synthesizing the target compound. The use of periodic acid as an oxidant continuously generates the highly electrophilic iodine cation (I⁺) in situ from molecular iodine, driving the reaction to completion.
Materials:
-
1,3-Dichloro-5-(trifluoromethyl)benzene (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Periodic acid (H₅IO₆) (0.4 eq)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq), iodine (0.5 eq), and glacial acetic acid.
-
Addition of Reagents: Add periodic acid (0.4 eq) to the mixture. Finally, add a catalytic amount of concentrated sulfuric acid.
-
Causality: Sulfuric acid acts as a dehydrating agent and proton source, enhancing the generation of the electrophilic iodinating species.
-
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. Add saturated sodium thiosulfate solution dropwise until the purple color of the iodine disappears.
-
Causality: Sodium thiosulfate reduces unreacted iodine to colorless iodide, simplifying purification.
-
-
Workup - Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until effervescence ceases.
-
Extraction and Drying: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Section 4: Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its capacity as a versatile intermediate for building complex molecules. The differential reactivity of its C-I and C-Cl bonds is the key to its utility.
Sequential Cross-Coupling Strategies
The C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions under milder conditions than those required to activate the more robust C-Cl bonds. This allows for a stepwise assembly process.
Caption: Workflow for sequential cross-coupling reactions.
A recent patent highlights the use of a closely related intermediate, 1-chloro-3-iodo-5-(trifluoromethyl)benzene, in the synthesis of Vecrabrutinib, a drug candidate, demonstrating the industrial relevance of such scaffolds.[2]
Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol details a standard procedure for functionalizing the C-I bond via a Suzuki-Miyaura reaction, a powerful method for forming C-C bonds.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)
-
Potassium carbonate or cesium carbonate (2.0 - 3.0 eq)
-
1,4-Dioxane or Toluene/Water (solvent)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Addition of Substrate: Add this compound (1.0 eq).
-
Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen is critical to prevent catalyst deactivation and ensure high yields.
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is essential. While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous structures like 1,3-dichloro-5-(trifluoromethyl)benzene and 1,3-dichloro-2-iodobenzene suggest the following precautions.[5][6]
| Hazard Class | Precautionary Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation. H315.[6] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation. H319.[6] | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | May be harmful if swallowed. (Inferred from H302 on similar compounds)[7] | GHS07 (Exclamation Mark) |
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep under an inert atmosphere to prevent degradation.[7]
Section 6: Conclusion
This compound is a high-value, strategically designed building block for advanced organic synthesis. Its trifluoromethyl group provides beneficial properties for medicinal chemistry applications, while its orthogonally reactive halogen substituents offer chemists precise control over molecular assembly. The synthetic and application protocols outlined in this guide demonstrate its significant potential for accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
-
This compound | CAS 175205-56-8. Molbase. [Link]
-
1,3-Dichloro-5-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 35361 - PubChem. PubChem. [Link]
-
CAS RN 14345-98-3 - Fisher Scientific. Fisher Scientific. [Link]
-
Benzene, 1,3-dichloro- - NIST WebBook. NIST. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Current Drug Discovery Technologies | Bentham Science. Bentham Science. [Link]
-
1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem. PubChem. [Link]
-
Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
- US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes - Google Patents.
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- 5. fishersci.com [fishersci.com]
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- 7. 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene | 928783-87-3 [sigmaaldrich.com]
An In-depth Technical Guide to 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene (CAS Number: 175205-56-8), a key building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its commercial availability, synthesis, key chemical properties, and applications, with a focus on its utility in constructing complex molecular architectures.
Introduction: A Versatile Trifluoromethylated Building Block
This compound is a polysubstituted aromatic compound featuring a trifluoromethyl group, two chlorine atoms, and an iodine atom. This unique combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group is a prevalent motif in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of three different halogen atoms at distinct positions on the benzene ring allows for selective and sequential functionalization through various cross-coupling reactions, offering a powerful tool for the synthesis of diverse and complex molecules.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is crucial to source this reagent from reputable suppliers who provide comprehensive analytical data to guarantee purity and consistency.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 175205-56-8 |
| Molecular Formula | C₇H₂Cl₂F₃I |
| Molecular Weight | 340.89 g/mol |
| Appearance | Typically an off-white to yellow solid or oil |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |
Table 2: Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram to multi-gram scale |
| Fisher Scientific | 97% | 1g, 10g, 50g[2] |
| CymitQuimica | Not specified | 1g |
| Maybridge | Not specified | Gram scale |
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzotrifluoride in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.
-
Addition of Reagents: Add a source of electrophilic iodine, such as a mixture of iodine and an oxidizing agent (e.g., iodic acid or nitric acid), to the solution. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization:
While a dedicated full dataset for the target molecule is not available in the provided search results, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds.
-
¹H NMR: The ¹H NMR spectrum is expected to show a singlet in the aromatic region, corresponding to the two equivalent protons on the benzene ring.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the halogens will also show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 340, along with a characteristic isotopic pattern due to the presence of two chlorine atoms and one iodine atom. Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.
-
FT-IR Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands for C-H, C-F, C-Cl, and C-I bonds, as well as aromatic C=C stretching vibrations.
Applications in Drug Discovery and Development
The strategic placement of three distinct halogen atoms and a trifluoromethyl group makes this compound a highly versatile building block in medicinal chemistry. The differential reactivity of the C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization of the aromatic ring. Generally, the reactivity of aryl halides in these reactions follows the order: I > Br > Cl. This enables chemists to introduce different substituents at specific positions in a controlled manner.
Workflow for Sequential Cross-Coupling Reactions:
Sources
An In-Depth Technical Guide to the Safety and Handling of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. Synthesizing technical data with practical field insights, this document is intended to equip researchers and professionals in drug development and other chemical synthesis fields with the necessary knowledge to handle this compound responsibly and effectively.
Chemical Identity and Properties
This compound is a polyhalogenated aromatic compound. Its structure, featuring an iodine atom ortho to two chlorine atoms and a trifluoromethyl group, makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 175205-56-8 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃I | [1] |
| Molecular Weight | 340.89 g/mol | [1] |
| Structure | ||
| FC(F)(F)C1=CC(Cl)=C(I)C(Cl)=C1 | [1] |
A note on structural isomers: It is crucial to distinguish this compound from its isomers, such as 1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene (CAS 170751-65-2), as their reactivity and physical properties may differ significantly.[2]
Hazard Assessment and Safety Precautions: A Proactive Approach
Inferred Primary Hazards:
Based on data from analogous compounds such as 1,3-dichloro-5-(trifluoromethyl)benzene and various halo-iodobenzenes, the following hazards should be anticipated:
-
Skin and Eye Irritation/Corrosion: Halogenated aromatic compounds are frequently classified as skin and eye irritants.[3] Prolonged or repeated contact may lead to dermatitis. More severely, some related compounds are considered corrosive, capable of causing burns.
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific LD50 or LC50 values are not available, related compounds exhibit warnings for being harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Respiratory Tract Irritation: Vapors or dusts may cause irritation to the respiratory system.
-
Environmental Hazard: Many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects.
Self-Validating Safety Protocol:
The following protocol is designed to be a self-validating system, ensuring a high margin of safety even in the absence of compound-specific toxicological data.
Personal Protective Equipment (PPE)
A stringent PPE regimen is non-negotiable. The causality behind these choices is the mitigation of all potential routes of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential vapor exposure to the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents dermal absorption. Double-gloving is recommended for extended operations. |
| Body Protection | A flame-retardant lab coat, supplemented with a chemical-resistant apron. | Protects against splashes and minimizes skin contact. |
| Respiratory Protection | To be used in a certified chemical fume hood. For situations with potential for aerosolization or if fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory. | Prevents inhalation of potentially harmful vapors or aerosols. |
Engineering Controls
Primary containment is the most effective safety measure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be conducted within a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Storage and Handling
Proper storage is critical to maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light, as iodo-compounds can be light-sensitive.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
-
Handling Procedures: Avoid generating dust or aerosols. Use spark-proof tools and explosion-proof equipment where applicable.
Reactivity Profile and Synthetic Utility
The synthetic utility of this compound is predicted to be centered around the high reactivity of the carbon-iodine bond, a common feature exploited in modern organic synthesis.
Predicted Reactivity
The C-I bond is significantly weaker than C-Cl and C-Br bonds, making it the most likely site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. This regioselectivity is a cornerstone of its potential as a building block.
Potential Applications in Cross-Coupling Reactions
This compound is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters would be a primary method for forming biaryl structures. The reactivity of different halogen sites generally follows the order I > Br > Cl, allowing for selective coupling at the iodine-bearing position.[5]
-
Sonogashira Coupling: Coupling with terminal alkynes would provide access to substituted arylalkynes.
-
Buchwald-Hartwig Amination: Reaction with amines would enable the synthesis of complex aniline derivatives.
-
Heck and Stille Couplings: These reactions would further expand the repertoire of possible transformations.
The workflow for a typical Suzuki-Miyaura coupling is illustrated below. The choice of catalyst, base, and solvent is critical and would require empirical optimization for this specific substrate.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Spill Management and Waste Disposal
A clear and rehearsed plan for spill management and waste disposal is a critical component of laboratory safety.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including reaction residues, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Use dedicated, clearly labeled, and sealed containers for halogenated organic waste.
-
Segregation: Do not mix with other waste streams, particularly incompatible materials like strong oxidizers. Halogenated waste should be segregated from non-halogenated organic waste.[6]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[6] Iodinated compounds may require specific disposal protocols, so it is imperative to communicate the nature of the waste to the disposal service.[7]
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. Its safe and effective use hinges on a thorough understanding of its potential hazards, which can be reasonably inferred from its structural motifs. By adhering to the stringent PPE, engineering controls, and handling protocols outlined in this guide, researchers can mitigate risks and unlock the synthetic utility of this versatile molecule. The principles of proactive safety, including assuming a high degree of hazard in the absence of complete data, are paramount.
References
- Google Patents. PT2706050T - 1-cloro-3-iodo-5-(trifluorometil)benzeno.
- Google Patents. US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
-
Molekula. This compound | CAS 175205-56-8. [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Duke University. Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2. (2018-11-02) [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15) [Link]
-
Beilstein Journal of Organic Chemistry. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]
- Google Patents. US6147259A - Process for preparing trifluoromethylanilines. (2000-11-06)
-
ResearchGate. Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF. [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
- Google Patents. EP0136593B1 - Novel halopyridines and methods of making.
-
PubChem. 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424. [Link]
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SpectraBase. 1,3-Dichloro-5-iodobenzene - Optional[13C NMR] - Spectrum. [Link]
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- 7. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note: Strategic Suzuki-Miyaura Coupling of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene for the Synthesis of Sterically Congested Biaryls
Abstract
This guide provides a detailed technical overview and robust protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This substrate is a valuable building block for complex molecules in pharmaceutical and agrochemical development, yet its utility is predicated on overcoming the significant steric hindrance imposed by its ortho-chloro substituents. We dissect the mechanistic nuances of this reaction, focusing on chemoselective activation of the C-I bond. This note details optimized reaction conditions, including the critical selection of palladium catalysts, bulky phosphine ligands, bases, and solvent systems, to achieve high yields and predictable outcomes. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this challenging yet powerful synthetic intermediate.
Introduction: The Synthetic Challenge and Opportunity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and conjugated systems.[1][2][3] These structural motifs are prevalent in liquid crystals, advanced materials, and a vast array of biologically active compounds.[3] The substrate, this compound[4], presents a unique synthetic opportunity. It incorporates a trifluoromethyl group, a common feature in modern pharmaceuticals for improving metabolic stability and binding affinity, along with three halogen atoms of differing reactivity.
The primary synthetic challenge lies in achieving a chemoselective and efficient coupling at the C-2 position (C-I bond). The two ortho-chloro substituents create a sterically crowded environment around the iodine atom, which can severely impede the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.[5][6] This guide provides the strategic framework and experimental protocols to navigate this steric challenge and selectively functionalize the C-I bond, leaving the less reactive C-Cl bonds available for potential subsequent transformations.
Mechanistic Considerations & Strategic Approach
A successful coupling reaction with this substrate hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the specific factors influencing each step.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex. This is typically the rate-determining step, especially with sterically hindered substrates.[1][7]
-
Transmetalation: An organoboron species (e.g., a boronic acid) exchanges its organic group with the halide on the Pd(II) center. This step is activated by a base.[1]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Chemoselectivity: Targeting the C-I Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-defined trend: I > Br > OTf >> Cl.[3][8] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition by the palladium catalyst. This intrinsic difference in reactivity allows for highly selective coupling at the iodine-bearing position under appropriate conditions, without disturbing the chloro-substituents.
Overcoming Steric Hindrance: The Role of Ligands
Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often ineffective for coupling sterically demanding substrates. The key to success is the use of bulky and electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps.[9][10]
-
Bulky Nature: Large ligands create a coordinatively unsaturated palladium center that is more reactive. Their steric bulk also facilitates the final reductive elimination step to release the sterically congested biaryl product.[11]
-
Electron-Rich Character: Ligands that are strong electron donors increase the electron density on the palladium center, which enhances its ability to break the C-I bond during oxidative addition.[9][11]
Highly effective ligands for such transformations include o-(dicyclohexylphosphino)biphenyl and o-(di-tert-butylphosphino)biphenyl, which have demonstrated exceptional activity even at room temperature and with low catalyst loadings for hindered substrates.[9][12]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1–3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
o-(Dicyclohexylphosphino)biphenyl (2–6 mol%) or other suitable bulky phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Deionized water (for work-up)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate small vial, briefly mix the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent to preform the catalyst.
-
Reagent Addition: Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene) via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12–24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Optimization of Key Reaction Parameters
The success of this coupling is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent. The following table summarizes their roles and provides guidance for optimization.
| Parameter | Options | Rationale and Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are common Pd(0) precursors. Pd₂(dba)₃ is often preferred as it is a stable Pd(0) source, whereas Pd(OAc)₂ is a Pd(II) source that is reduced in situ. For challenging couplings, using a well-defined Pd(0) source can be advantageous. |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) | Standard ligands like PPh₃ are generally insufficient for this sterically hindered substrate.[7] Bulky, electron-rich biarylphosphine ligands (Buchwald-type) are critical for promoting the difficult oxidative addition and reductive elimination steps.[9][12] The ligand-to-palladium ratio is typically 2:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[1] For sterically hindered couplings, anhydrous conditions with a moderately strong base like K₃PO₄ are often superior to aqueous carbonate bases, as this can minimize protodeboronation of the boronic acid.[9][11] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous, non-polar aprotic solvents are standard. Toluene and Dioxane are effective and allow for higher reaction temperatures.[9][11] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient reaction temperature or time. 3. Inappropriate ligand for the substrate. | 1. Ensure all solvents and the reaction vessel are rigorously degassed. Use a glovebox for setup if possible.[11] 2. Increase temperature in 10 °C increments or extend reaction time. 3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium type).[9][13] |
| Protodeboronation | 1. Presence of excess water. 2. Base is too strong or conditions are too harsh. 3. Boronic acid is inherently unstable. | 1. Use an anhydrous base (K₃PO₄) and anhydrous solvent.[9][11] 2. Switch to a milder base like KF. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction.[2][11] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling. | Rigorously degas all solvents and reagents before use. Purge the reaction flask thoroughly with an inert gas before adding the catalyst.[11] |
| Incomplete Conversion | 1. Catalyst deactivation over time. 2. Insufficient equivalents of boronic acid or base. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%). 2. Increase the equivalents of boronic acid (e.g., from 1.2 to 1.5) and base (e.g., from 2.0 to 3.0). |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final analysis.
Caption: General experimental workflow for the Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not contingent on a single factor, but rather on the synergistic interplay of a well-chosen catalyst system and carefully optimized reaction conditions. By employing bulky, electron-rich phosphine ligands in conjunction with an appropriate base and anhydrous solvent, researchers can effectively overcome the steric barrier to achieve high yields of the desired biaryl products. The protocols and strategies outlined in this note provide a robust foundation for the synthesis of complex, sterically congested molecules, unlocking the full potential of this versatile chemical building block for innovation in drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Zou, G., et al. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Available at: [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Available at: [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. This compound | CAS 175205-56-8 [matrix-fine-chemicals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
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- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Strategic Use of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene in Pharmaceutical Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This polyhalogenated aromatic compound is a valuable building block for introducing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety, a substructure of significant interest in the development of modern pharmaceuticals and agrochemicals. The strategic placement of three distinct halogen atoms allows for highly selective, sequential cross-coupling reactions, primarily leveraging the exceptional reactivity of the carbon-iodine bond. This document outlines the scientific rationale, detailed experimental protocols for key transformations like the Sonogashira and Suzuki-Miyaura couplings, and best practices for its application in complex molecule synthesis.
Introduction: Strategic Importance of the 2,6-Dichloro-4-(trifluoromethyl)phenyl Moiety
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature can significantly modulate the electronic properties of an aromatic ring, influencing the pKa of nearby functionalities and improving interactions with biological targets.
The 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold, accessible from this compound, is a privileged motif found in a range of biologically active molecules. For instance, heterocyclic compounds bearing this group are recognized as important intermediates in the synthesis of potent medicines and agrochemicals.[1] The ortho-dichloro substitution pattern provides steric hindrance that can lock a molecule into a specific, biologically active conformation and can also block sites of metabolic attack, further enhancing the pharmacokinetic profile of a drug candidate.
The subject of this guide, this compound (CAS 175205-56-8), is an ideal precursor for introducing this valuable scaffold. The significant difference in the bond dissociation energies of the C-I, C-Cl, and C-H bonds allows for exquisite control over reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is the most labile and will selectively undergo oxidative addition to a Pd(0) catalyst, leaving the two C-Cl bonds intact for potential subsequent functionalization. This chemoselectivity is the foundation of its utility as a versatile building block.[2][3]
Core Principles of Selective Cross-Coupling
The synthetic utility of this compound hinges on the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl
This selectivity is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease with which it undergoes oxidative addition to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle. The C-I bond is significantly weaker than the C-Cl bond, allowing for facile and selective activation under conditions that leave the C-Cl bonds untouched.
This principle allows for a modular approach to synthesis. The iodine can be displaced in a first coupling step, and the resulting product, now containing two chloro-substituents, can either be the final target or an intermediate for further diversification through subsequent, more forcing, cross-coupling reactions at the chloro positions.
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4] It is widely used in pharmaceutical synthesis to construct complex molecular architectures. The following protocol describes a representative procedure for the selective coupling of this compound with a terminal alkyne.
Causality and Rationale
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard.[4] The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves to neutralize the hydrogen halide produced during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[6]
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or toluene are used to prevent quenching of the catalyst and reactive intermediates.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) because the Pd(0) active species and some phosphine ligands are sensitive to oxidation by air.
Step-by-Step Experimental Protocol
Reaction: Synthesis of 1,3-dichloro-2-(phenylethynyl)-5-(trifluoromethyl)benzene
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 equiv., e.g., 341 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv., 21 mg, 0.03 mmol), and copper(I) iodide (CuI, 0.05 equiv., 9.5 mg, 0.05 mmol).
-
Inerting: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.5 equiv., 0.35 mL, 2.5 mmol). Stir the mixture to dissolve the solids.
-
Substrate Addition: Add phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl iodide. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base and copper salts.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Visualization of Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used C-C bond-forming reactions, coupling an organoboron species with an organohalide. Its tolerance of a wide variety of functional groups makes it exceptionally valuable in the late-stage functionalization of complex pharmaceutical intermediates.
Causality and Rationale
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is essential. The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical and can influence reaction rate and scope.[7]
-
Base: A base is required for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the stability of the substrates and the specific catalyst system.
-
Organoboron Reagent: Arylboronic acids or their corresponding pinacol esters are the most common coupling partners. They are generally stable, commercially available, and have low toxicity.
-
Solvent System: Often, a mixture of an organic solvent (e.g., toluene, dioxane) and water is used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Step-by-Step Experimental Protocol
Reaction: Synthesis of 2,6-dichloro-4'-(methoxy)-4-(trifluoromethyl)-1,1'-biphenyl
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv., e.g., 341 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv., 46 mg, 0.04 mmol).
-
Inerting: Seal the vessel and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl iodide. The reaction is typically complete in 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary Table
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Time (h) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or Toluene | 25 - 50 | 2 - 6 |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O | 80 - 110 | 4 - 16 |
Experimental Workflow Visualization
Caption: General laboratory workflow for cross-coupling reactions.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium catalysts and phosphine ligands are toxic and can be air-sensitive. Handle under an inert atmosphere where specified.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical and agrochemical synthesis. Its well-differentiated halogen atoms allow for predictable and selective functionalization, primarily through palladium-catalyzed cross-coupling at the iodo position. The protocols provided herein for Sonogashira and Suzuki-Miyaura reactions serve as a robust starting point for researchers aiming to incorporate the synthetically important 2,6-dichloro-4-(trifluoromethyl)phenyl moiety into their target molecules. Careful consideration of the catalyst system, base, and solvent, as outlined in this guide, will enable efficient and high-yielding syntheses.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10315-10373. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH Public Access, Author Manuscript. [Link]
-
Hu, H., et al. (2008). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)-4-Alkyl-1H-[2][3][8]-Triazoles. Molecules, 13(3), 556-566. [Link]
-
Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society. As reviewed by InCatT. [Link]
-
Chábera, P., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(11), 1913-1916. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Application Note: A Comprehensive Protocol for the Sonogashira Coupling of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Power of the Sonogashira Coupling for Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-catalyzed reaction has become an indispensable tool in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5][6][7][8] Its value lies in its typically mild reaction conditions, broad functional group tolerance, and the direct introduction of the versatile alkynyl moiety.[1][9]
This application note provides a detailed and robust protocol for the Sonogashira coupling of a challenging, sterically hindered, and electron-deficient substrate: 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This particular aryl iodide is a valuable building block in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its substituents. The protocol herein is designed to provide researchers with a reliable method to achieve high yields and purity for the desired coupled products, along with a deeper understanding of the underlying chemical principles.
Mechanistic Overview: A Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][10][11] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide, forming a Pd(II) complex.[5][12]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
The Copper Cycle:
-
Coordination: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[13] This species is then ready for the transmetalation step with the palladium complex.
While the copper co-catalyst significantly accelerates the reaction, copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[10][14]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol has been optimized for the coupling of this compound with a generic terminal alkyne. Researchers should note that reaction times and purification methods may vary depending on the specific alkyne used.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Various | Ensure purity before use. |
| Terminal Alkyne | ≥98% | Various | Purify if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥98% | Various | Store under an inert atmosphere. A more air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ can also be used. |
| Copper(I) Iodide (CuI) | ≥99% | Various | Use a fresh bottle or a recently purchased batch as it can degrade over time. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Various | Distill from CaH₂ before use. |
| Toluene | Anhydrous, ≥99.8% | Various | Use a dry, degassed solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | Various | For workup. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Various | For workup. |
| Brine | ACS Grade | Various | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying. |
| Celite® | --- | Various | For filtration. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv., 2 mol%) and copper(I) iodide (CuI, 0.04 equiv., 4 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl iodide) via a syringe.
-
Add anhydrous triethylamine (2.0 equiv.) via a syringe.
-
Finally, add the terminal alkyne (1.1 equiv.) dropwise via a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The high reactivity of the carbon-iodine bond generally allows the reaction to proceed without heating.[1][12]
-
Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure coupled product.
-
Visualization of the Catalytic Cycle
The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Poor quality reagents- Insufficient degassing- Steric hindrance from the alkyne | - Use a fresh batch of palladium and copper catalysts.[14] Consider using a more robust Pd(II) precatalyst like PdCl₂(PPh₃)₂.[10]- Ensure all reagents are pure and the solvents are anhydrous.[15]- Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and alkyne homocoupling.[14]- For bulky alkynes, a slight increase in temperature (e.g., 40-50 °C) may be beneficial.[12] |
| Formation of Black Precipitate | - Decomposition of the palladium catalyst ("palladium black").[14] | - This can be caused by impurities or residual oxygen. Ensure high-purity reagents and rigorous inert atmosphere techniques. Some anecdotal evidence suggests certain solvents might promote this; if issues persist, consider an alternative solvent like DMF or THF.[14][16] |
| Significant Alkyne Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.[14]- Consider a copper-free Sonogashira protocol, which may require different ligands or reaction conditions.[14]- Slower addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.[17] |
Conclusion
The Sonogashira coupling is a powerful and versatile reaction for the synthesis of complex molecules. The protocol detailed in this application note provides a reliable starting point for the successful coupling of the sterically and electronically challenging substrate, this compound. By understanding the reaction mechanism and paying careful attention to reagent quality and reaction setup, researchers can effectively utilize this methodology to advance their synthetic endeavors in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
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Application Note: Strategic Synthesis of Novel Trifluoromethylated Heterocycles via Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Abstract
The strategic incorporation of trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] This application note provides a detailed guide for the use of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene as a versatile starting material for the synthesis of novel, highly functionalized heterocycles. We leverage the differential reactivity of the carbon-halogen bonds within this molecule to achieve site-selective palladium-catalyzed cross-coupling reactions, namely Sonogashira and Suzuki-Miyaura couplings. Detailed, field-tested protocols are provided, along with mechanistic insights and strategies for subsequent intramolecular cyclization to construct complex heterocyclic systems.
Introduction: The Power of Fluorination in Drug Discovery
Heterocyclic moieties are present in an estimated 85% of all bioactive compounds, forming the core structures of countless pharmaceuticals.[3] When combined with a trifluoromethyl group, these scaffolds often exhibit profoundly improved pharmacological profiles.[1][4] The -CF3 group is a powerful bioisostere that can modulate a molecule's lipophilicity, pKa, and conformational preferences, while also blocking sites of metabolic degradation.[2][3] Consequently, the development of robust synthetic routes to novel trifluoromethylated heterocycles is of paramount importance to drug development professionals.
This guide focuses on a particularly strategic building block: This compound .[5][6] Its utility stems from the well-defined reactivity hierarchy of its three halogen substituents in palladium-catalyzed cross-coupling reactions: Iodine >> Chlorine .[7][8] This predictable chemoselectivity allows for precise functionalization at the C-I bond while preserving the C-Cl bonds for subsequent transformations or as permanent structural elements.
Strategic Overview: Site-Selective Functionalization
The core strategy involves a two-stage approach: selective cross-coupling at the highly reactive C-I position, followed by an intramolecular cyclization event to forge the heterocyclic ring. This methodology provides a modular and convergent route to complex molecular architectures.
Figure 1: General workflow for synthesizing heterocycles from the target building block.
Core Application 1: Sonogashira Coupling for Alkyne Insertion
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, providing an alkynyl-substituted intermediate that is primed for cyclization.[9][10] The reaction proceeds with exceptional selectivity for the aryl iodide over the aryl chlorides.
Protocol 1.1: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (or DMF) via syringe, followed by the terminal alkyne (1.2 eq) and the amine base (3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: The use of a copper(I) co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[9] Running the reaction under an inert atmosphere is critical to prevent oxidative homo-coupling of the alkyne (Glaser coupling) and to maintain the activity of the palladium catalyst.
Data Presentation: Representative Sonogashira Couplings
| Coupling Partner (Alkyne) | Product | Typical Yield (%) |
| Phenylacetylene | 1,3-Dichloro-2-(phenylethynyl)-5-(trifluoromethyl)benzene | 85-95% |
| Ethynyltrimethylsilane | 1,3-Dichloro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzene | 90-98% |
| 2-Ethynylaniline | 2-((2,6-Dichloro-4-(trifluoromethyl)phenyl)ethynyl)aniline | 80-90% |
| Propargyl alcohol | 3-(2,6-Dichloro-4-(trifluoromethyl)phenyl)prop-2-yn-1-ol | 75-85% |
From Precursor to Product: A Case Study in Heterocycle Formation
The true utility of this method is realized in the subsequent transformation of the cross-coupling product into a heterocyclic system. Here, we illustrate the synthesis of a novel trifluoromethyl-substituted quinoline.
Figure 2: Synthetic pathway from the starting aryl iodide to a trifluoromethyl-quinoline. (Note: Placeholder images used for chemical structures).
Protocol 4.1: Synthesis of a 2-Aryl-4-(trifluoromethyl)quinoline
This two-step protocol begins with the Sonogashira product from Protocol 1.1 using 2-ethynylaniline.
Step A: Sonogashira Coupling (as per Protocol 1.1)
-
React This compound with 2-ethynylaniline to synthesize 2-((2,6-dichloro-4-(trifluoromethyl)phenyl)ethynyl)aniline . Isolate and purify this intermediate.
Step B: Base-Mediated Intramolecular Cyclization (Larock Indole/Quinoline Synthesis)
Materials:
-
2-((2,6-dichloro-4-(trifluoromethyl)phenyl)ethynyl)aniline (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a flame-dried Schlenk tube, add the alkynylated aniline intermediate (1.0 eq) and potassium tert-butoxide (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-18 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target quinoline.
Mechanistic Insight: This cyclization is a variation of the Larock indole synthesis. The strong base (KOtBu) deprotonates the aniline nitrogen, which then acts as a nucleophile, attacking the internal carbon of the alkyne in a 6-endo-dig cyclization to form the quinoline ring system.
Core Application 2: Suzuki-Miyaura Coupling
For accessing biaryl-based heterocycles, the Suzuki-Miyaura coupling offers a powerful alternative, reacting the aryl iodide with an organoboron reagent.[11][12]
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
In a flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
-
In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the main reaction flask.
-
Add the dioxane/water solvent system.
-
Degas the mixture by bubbling Argon through the solution for 15 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).
-
Cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Scientist's Note: The choice of ligand is crucial for the efficiency of Suzuki couplings. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with sterically hindered or electronically deactivated aryl halides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated heterocycles. Its differential halogen reactivity enables a programmed, site-selective approach to molecular construction. The palladium-catalyzed Sonogashira and Suzuki-Miyaura reactions provide reliable and high-yielding methods for initial C-C bond formation at the C-I position. Subsequent intramolecular cyclization of these intermediates opens a direct pathway to novel heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The protocols outlined herein provide a robust foundation for researchers to explore and develop new chemical entities.
References
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-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved January 13, 2026, from [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
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Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
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Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (2007). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Palladium Catalyzed Synthesis of Heterocycles. (n.d.). DOKUMEN.PUB. Retrieved January 13, 2026, from [Link]
-
Palladium-catalyzed heterocycle synthesis from allenes. (n.d.). Targets in Heterocyclic Systems. Retrieved January 13, 2026, from [Link]
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Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris. Retrieved January 13, 2026, from [Link]
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This compound | CAS 175205-56-8. (n.d.). Molbase. Retrieved January 13, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews - ACS Publications. Retrieved January 13, 2026, from [Link]
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (2011). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2002). Vanderbilt University. Retrieved January 13, 2026, from [Link]
-
This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 13, 2026, from [Link]
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(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for the Regioselective Functionalization of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene Scaffold
The this compound scaffold is a highly valuable building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and three distinct halogen atoms, offers a versatile platform for the synthesis of complex, polyfunctionalized aromatic compounds. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, impacting reactivity and providing a key modulator of physicochemical properties such as lipophilicity and metabolic stability in drug candidates.
The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions provides a powerful tool for the regioselective functionalization of this scaffold. This allows for a stepwise and controlled introduction of various substituents, enabling the construction of diverse molecular architectures from a single starting material. This application note will provide a comprehensive guide to the strategic, regioselective functionalization of this compound, focusing on established palladium-catalyzed cross-coupling reactions and exploring potential avenues for C-H functionalization and directed ortho-metalation.
Understanding Regioselectivity: The Influence of Substituents
The regioselectivity of functionalization reactions on the this compound ring is primarily governed by two factors:
-
Relative Reactivity of Carbon-Halogen Bonds: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, leading to a reactivity order of C-I > C-Br > C-Cl. This inherent difference in reactivity is the cornerstone of chemoselective functionalization of polyhalogenated aromatics. For the target molecule, the C-I bond at the C2 position is the most reactive site for cross-coupling reactions.
-
Electronic Effects of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, exerting a strong negative inductive effect (-I) and a deactivating effect on the aromatic ring towards electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution (SNAr), the -CF3 group can activate the ring, particularly at the ortho and para positions. For directed metalation reactions, the -CF3 group can influence the acidity of adjacent C-H protons.
PART 1: Regioselective Functionalization at the C2-Position (C-I Bond)
The C-I bond is the most labile site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position while leaving the C-Cl bonds intact.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures selective oxidative addition at the C2 position.
Experimental Protocol (General):
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in public literature for this specific substrate] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | [Data not available in public literature for this specific substrate] |
Note: The conditions provided are general and optimization may be required for specific substrates.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatics.
Mechanistic Rationale: This reaction is co-catalyzed by palladium and copper. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step, which involves a copper(I) acetylide intermediate. The high reactivity of the C-I bond ensures selective coupling at the C2 position.
Experimental Protocol (General):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Data Summary Table:
| Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25 | 16 | [Data not available in public literature for this specific substrate] |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 6 | [Data not available in public literature for this specific substrate] |
Note: The conditions provided are general and optimization may be required for specific substrates.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.
Mechanistic Rationale: This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine. The selectivity for the C-I bond is again due to its greater reactivity in the oxidative addition step.
Experimental Protocol (General):
-
Reaction Setup: Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv) under an inert atmosphere.
-
Solvent and Heating: Add an anhydrous, deoxygenated solvent such as toluene or dioxane and heat the mixture to 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Summary Table:
| Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | [Data not available in public literature for this specific substrate] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | [Data not available in public literature for this specific substrate] |
Note: The conditions provided are general and optimization may be required for specific substrates.
PART 2: Potential Strategies for Functionalization at Other Positions
While the C-I bond is the most reactive site for cross-coupling, other positions on the ring can potentially be functionalized through different strategies.
Directed ortho-Metalation (DoM)
Conceptual Approach: Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the target molecule itself lacks a classical strong DMG, the collective electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group increase the acidity of the remaining aromatic protons at C4 and C6. It is conceivable that under specific conditions, selective lithiation at one of these positions could be achieved, followed by quenching with an electrophile. However, the presence of the highly reactive C-I bond presents a significant challenge, as halogen-metal exchange is a likely competing pathway.
Proposed Exploratory Protocol:
-
Reaction Setup: Dissolve this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Lithiation: Slowly add a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation over halogen-metal exchange.
-
Quenching: After a short period, add a suitable electrophile (e.g., DMF for formylation, I₂ for iodination).
-
Analysis: Carefully analyze the product mixture to determine the regioselectivity of the functionalization.
Logical Relationship Diagram:
Caption: Potential pathways in the attempted directed ortho-metalation of the target molecule.
C-H Activation
Conceptual Approach: Direct C-H activation offers an atom-economical route to functionalize aromatic rings. Given the electron-deficient nature of the target molecule, oxidative C-H activation pathways are generally challenging. However, certain palladium-catalyzed C-H activation reactions, often assisted by directing groups or specialized ligands, could potentially be employed. The C-H bonds at C4 and C6 are the most likely targets for such transformations.
Proposed Exploratory Protocol:
-
Reaction Setup: Combine this compound, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a pyridine-type ligand), an oxidant (e.g., Ag₂CO₃, benzoquinone), and the coupling partner (e.g., an alkene or another arene) in a suitable solvent (e.g., trifluoroacetic acid, hexafluoroisopropanol).
-
Reaction Execution: Heat the mixture under an inert or oxygen atmosphere.
-
Analysis: Analyze the product mixture for the formation of C-H functionalized products and determine the regioselectivity.
Conclusion
The regioselective functionalization of this compound is a powerful strategy for the synthesis of complex and valuable molecules. The pronounced reactivity difference between the C-I and C-Cl bonds allows for a high degree of control in palladium-catalyzed cross-coupling reactions, enabling selective modification at the C2 position. While the functionalization of the C-H bonds and C-Cl bonds presents a greater challenge due to the electronic nature of the ring and the lower reactivity of these bonds, exploratory strategies involving directed ortho-metalation and C-H activation may offer future avenues for achieving even greater molecular diversity from this versatile scaffold. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this important building block.
References
Please note that while the methodologies described are based on established chemical principles, specific literature precedents for the regioselective functionalization of this compound are not widely available in the public domain. The provided protocols are therefore general and will require optimization for this specific substrate.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
-
Snieckus, V. Directed Ortho Metalation. Toluamide and Other Lithiated Directing Groups. Chemical Reviews1990 , 90 (6), 879–933. [Link]
-
Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews2010 , 110 (2), 1147–1169. [Link]
Application Notes and Protocols for the Chemoselective Stille Coupling of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the experimental procedure for the palladium-catalyzed Stille cross-coupling reaction of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This protocol is designed for the selective formation of a new carbon-carbon bond at the C-I position, leveraging the differential reactivity of carbon-halogen bonds. The trifluoromethyl group introduces significant electronic effects, making this substrate a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. These notes offer insights into the reaction mechanism, optimization of conditions, and a step-by-step protocol for conducting the reaction, ensuring reproducibility and high yields.
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1] Its broad functional group tolerance and the stability of organotin reagents have cemented its role in the synthesis of complex natural products and active pharmaceutical ingredients.[2][3] The substrate, this compound, presents a unique opportunity for chemoselective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bonds.[4] This reactivity difference allows for the precise introduction of a variety of organic moieties at the 2-position, while leaving the chloro substituents available for subsequent transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the resulting biaryl compounds, a feature often exploited in drug design.[5]
Reaction Mechanism and Scientific Rationale
The catalytic cycle of the Stille reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precursor or used directly as a complex like Pd(PPh₃)₄, initiates the cycle by inserting into the carbon-iodine bond of the substrate.[7] This is generally the rate-determining step and is favored for more reactive halides (I > Br > Cl). The electron-withdrawing trifluoromethyl group on the aromatic ring can facilitate this step.
-
Transmetalation: The resulting Pd(II) complex then reacts with the organostannane reagent (R-SnBu₃). The organic group (R) is transferred from tin to palladium, and a trialkyltin halide is formed as a byproduct.[1] The rate of this step can be enhanced by the use of additives. For instance, copper(I) iodide (CuI) is known to accelerate the reaction, a phenomenon often referred to as the "copper effect".[8]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then participate in another catalytic cycle.[6][9]
Experimental Protocol
This protocol provides a representative procedure for the Stille coupling of this compound with an organostannane. The specific organostannane, solvent, and temperature may require optimization depending on the desired product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Molarity/Loading |
| This compound | 175205-56-8 | 340.90 | 1.0 equiv |
| Organostannane (e.g., Tributyl(vinyl)stannane) | 7486-35-3 | 317.14 | 1.1 - 1.5 equiv |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 2-5 mol% |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 5-10 mol% |
| Anhydrous, degassed Toluene or DMF | 108-88-3 | 92.14 | ~0.1 M |
| Saturated aqueous solution of potassium fluoride (KF) | 7789-23-3 | 58.10 | For work-up |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (e.g., 0.05 equiv) and CuI (e.g., 0.10 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) to the flask via syringe. Stir the mixture for 10 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Add the organostannane reagent (1.2 equiv) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading or the amount of the organostannane reagent. The reaction temperature and time can also be optimized. The addition of ligands such as triphenylarsine (AsPh₃) in combination with CuI has been shown to be effective in some cases.[8]
-
Homocoupling of Organostannane: The formation of R-R homocoupled products is a common side reaction.[1] This can be minimized by ensuring the reaction is carried out under strictly anaerobic conditions and by using a slight excess of the aryl iodide.
-
Removal of Tin Byproducts: If residual tin compounds are observed in the final product, a second treatment with KF or purification on basic alumina may be effective.[6]
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts are expensive and can be sensitive to air and moisture. Handle them under an inert atmosphere.
-
Solvents such as toluene and DMF are flammable and have associated health risks. Consult the safety data sheets (SDS) before use.
Conclusion
The Stille cross-coupling of this compound offers a reliable and chemoselective method for the synthesis of complex biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the application of this versatile reaction in drug discovery and development, enabling the creation of novel molecular architectures with potential biological activity.
References
-
Stille Coupling. NROChemistry. [Link]
-
Myers, A. The Stille Reaction. Chem 115. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Table 2. Pd-catalyzed Stille coupling of aryl iodides (1) and... ResearchGate. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. University of Science and Technology of China. [Link]
-
Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry. [Link]
-
Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. [Link]
-
Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene is a polyhalogenated aromatic compound featuring a unique combination of reactive sites. Its structure is characterized by a highly reactive carbon-iodine bond, two less reactive carbon-chlorine bonds, and an electron-withdrawing trifluoromethyl (-CF3) group. This strategic arrangement of substituents makes it a highly valuable, yet under-explored, building block for the synthesis of advanced functional materials. The selective reactivity of the C-I bond in the presence of C-Cl bonds allows for stepwise functionalization, a key strategy in the design of complex molecular architectures.
The presence of the trifluoromethyl group is particularly significant. Incorporating -CF3 moieties into organic materials is a well-established strategy to enhance key properties such as thermal stability, solubility, and processability.[1][2] Crucially, the -CF3 group can lower the dielectric constant and reduce water absorption, properties that are highly sought after in materials for microelectronics and high-performance applications.[1][3]
While specific applications of this compound in materials science are not yet widely documented in peer-reviewed literature, its chemical structure strongly suggests its potential as a precursor for a range of advanced materials. This document outlines prospective applications and provides detailed, scientifically-grounded protocols for its use in the synthesis of low-dielectric constant polymers, components for organic light-emitting diodes (OLEDs), and liquid crystals, based on established methodologies for analogous trifluoromethyl-substituted aryl halides.
Potential Application I: Synthesis of Low-Dielectric Constant Poly(arylene ether)s
The demand for low-dielectric constant materials is driven by the need for faster and more efficient microelectronic devices. The incorporation of fluorine, particularly in the form of -CF3 groups, is a proven method to reduce the dielectric constant of polymers.[3] this compound can be envisioned as a key monomer in the synthesis of novel poly(arylene ether)s with enhanced properties.
Causality Behind Experimental Choices:
The synthetic strategy would involve a two-step process. First, a Suzuki-Miyaura coupling reaction at the reactive C-I position to introduce a phenol group, creating a novel bisphenol monomer. The two chlorine atoms, being less reactive, would remain intact during this step. The subsequent step would be a nucleophilic aromatic substitution (SNAr) polymerization of the resulting bisphenol with an activated dihalide, where the electron-withdrawing effect of the chlorine and trifluoromethyl groups on the monomer backbone would further enhance the polymer's properties.
Protocol 1: Synthesis of a Novel Trifluoromethylated Bisphenol Monomer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate, a bisphenol monomer, from this compound.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium carbonate (K2CO3), 2 M aqueous solution
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and Pd(PPh3)4.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe, followed by the 2 M aqueous K2CO3 solution. The solvent ratio of toluene to aqueous base is typically 4:1.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 12-24 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bisphenol monomer.
Potential Application II: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
Polyfluorenes are a class of conjugated polymers known for their efficient blue emission, making them attractive materials for OLEDs.[4][5] The introduction of -CF3 groups can be used to tune the HOMO/LUMO energy levels of the polymer, potentially leading to more efficient and stable blue-emitting materials.[6] this compound can serve as a precursor to novel monomers for the synthesis of such advanced polyfluorenes.
Causality Behind Experimental Choices:
A Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, creating conjugated systems.[7] By reacting this compound with a suitable terminal alkyne, a new building block can be synthesized. The chemoselectivity of the Sonogashira coupling for the C-I bond over the C-Cl bonds is a key advantage.[8] This new alkyne-functionalized molecule can then be used in subsequent polymerization reactions.
Protocol 2: Synthesis of an Alkyne-Functionalized Monomer via Sonogashira Coupling
This protocol details the synthesis of a trifluoromethyl-substituted aryl alkyne, a potential monomer for conjugated polymers.
Reaction Scheme Diagram:
Caption: Sonogashira coupling reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., ethynylbenzene) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, anhydrous toluene, and anhydrous triethylamine.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
To the degassed solution, add Pd(PPh3)4 and CuI.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyne-functionalized monomer.
Potential Application III: Precursors for Fluorinated Liquid Crystals
Fluorinated biphenyls are a cornerstone of modern liquid crystal displays due to their unique combination of properties, including chemical stability and desirable dielectric anisotropy.[9][10] The Suzuki-Miyaura coupling is a premier method for synthesizing such biphenyl structures.[9][11] this compound is an ideal starting material for creating novel trifluoromethylated biphenyls.
Protocol 3: Synthesis of a Trifluoromethylated Biphenyl Derivative
This protocol outlines the synthesis of a biphenyl compound that could serve as a core structure for new liquid crystal materials.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (3 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, Pd(dppf)Cl2, and Cs2CO3.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100°C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target biphenyl derivative.
Data Presentation: Impact of Trifluoromethyl Substitution on Material Properties
The following table summarizes the general effects of incorporating trifluoromethyl groups into polymer backbones, providing a rationale for the use of this compound as a building block.
| Property | Effect of -CF3 Incorporation | Rationale for Improvement | Potential Application |
| Dielectric Constant | Decrease | The high electronegativity of fluorine atoms lowers polarizability. The bulkiness of the -CF3 group increases free volume.[3] | Microelectronics, high-frequency circuit boards |
| Solubility | Increase | The -CF3 group disrupts polymer chain packing, leading to better solubility in organic solvents.[1] | Solution-processable films and coatings |
| Thermal Stability | Increase | The C-F bond is exceptionally strong, enhancing the overall thermal stability of the polymer. | High-performance plastics, aerospace materials |
| Water Absorption | Decrease | The hydrophobic nature of the -CF3 group repels water. | Materials for humid environments, electronics |
| Optical Properties | Tuning of Band Gap | The electron-withdrawing nature of -CF3 can alter the HOMO/LUMO energy levels of conjugated systems.[6] | OLEDs, organic photovoltaics |
References
- Zhu M., Shen M., Liang X., et al. (2012). Fluorinated biphenyl liquid crystals. Liquid Crystals, 39, 457–465.
- Leclerc, M., & Morin, J. F. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules.
- Ghosh, S., & Banerjee, S. (2014). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. RSC Advances.
- Li, F., et al. (2020). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Polymers.
- Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymer.
- Yuan, Y., et al. (2024). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. Polymers.
- Xiao, J., & Li, Y. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules.
- Al-Masum, M., & Livinghouse, T. (2020).
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36, 2070–2095.
- Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups.
- Seferos, D. S. (2012). Controlled Synthesis of Functional Polyfluorenes. TSpace Repository.
- Hu, J., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
- Khan, A. A., et al. (2021). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.
- Wikipedia contributors. (2023). Polyfluorene. Wikipedia, The Free Encyclopedia.
- Abánades, D. C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Bosch, E., & Momose, D. (2013). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes.
- Tholen, A. T., et al. (2021). Polymers prepared via post-polymerisation functionalisation using Sonogashira coupling reactions.
- Mori, A. (2004). Liquid Crystals.
- Taranin, I. M., et al. (2022). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Polymers.
- Lee, J., et al. (2023). Synthetic routes for the designed host materials.
- Wang, Z., et al. (2020). Molecular structures of host materials employed in TADF based OLED devices.
- Heitz, W., & Brügging, W. (1989). Synthesis of monomers and polymers by the Heck reaction. Die Makromolekulare Chemie.
- Liu, G., et al. (2018). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Organic & Biomolecular Chemistry.
- Zhang, S., et al. (2024). The novel thermally activated delayed fluorescence compounds based on trifluoromethylpyridine were synthesized for blue OLEDs. Tetrahedron.
- Tang, X., et al. (2011). Synthesis of Polyfluorene with Azobenzene-Substituted Side Chains.
- Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
- Gryn'ova, G., et al. (2019). Synthesis of donor-acceptor polymer brushes via: (A), Sonogashira...
- Tokyo Chemical Industry Co., Ltd. (n.d.). Organic Light-Emitting Diode (OLED)
- Di Nuzzo, D. (2019). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth.
- Szostak, M., & Szostak, R. (2017). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules.
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- 6. The novel thermally activated delayed fluorescence compounds based on trifluoromethylpyridine were synthesized for blue OLEDs | Semantic Scholar [semanticscholar.org]
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- 8. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene in API Synthesis
Introduction: Strategic Value of a Polyfunctionalized Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and specifically the trifluoromethyl (-CF₃) group is a cornerstone of medicinal chemistry.[1] The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The starting material, 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene , represents a highly valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). Its polyhalogenated nature, with halogens of differential reactivity (I > Cl), allows for programmed, regioselective derivatization, enabling the sequential introduction of diverse molecular fragments.
This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the key derivatization strategies for this scaffold. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and provide detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be self-validating, with explanations for the role of each reagent and parameter, empowering the user to adapt and optimize these methods for their specific synthetic targets.
Core Principle: Chemoselective Functionalization
The synthetic utility of this compound hinges on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energies and, consequently, the rates of oxidative addition to a Pd(0) catalyst follow the general trend: C-I < C-Br < C-Cl.[2] This reactivity difference allows for highly selective functionalization at the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations. This sequential approach is a powerful strategy for building molecular complexity in a controlled manner.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3][4] They generally proceed through a common catalytic cycle, illustrated below, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation : An organometallic reagent (e.g., boronic acid, terminal alkyne, or amine) exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.
The choice of ligands, base, and solvent is critical for the efficiency and selectivity of these reactions, as they influence the stability and reactivity of the palladium intermediates.[5]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are prevalent in many APIs.[2][6] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide.
Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol details a representative procedure for the selective coupling of an arylboronic acid at the C-2 position of the starting material.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-I bond.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 175205-56-8 | 340.89 | Starting Material |
| Phenylboronic Acid | 98-80-6 | 121.93 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv., 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Catalyst Choice : Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, other catalysts like PdCl₂(dppf) in combination with a base can be effective.[7]
-
Base : The base (K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]
-
Solvent System : A mixture of an organic solvent (dioxane) and water is often used. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic components.
Application 2: Sonogashira Coupling for Alkynyl Moiety Introduction
The Sonogashira coupling reaction is an indispensable tool for the synthesis of aryl alkynes, which are key intermediates in the preparation of numerous pharmaceuticals and materials.[4] It involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.
Protocol: Regioselective Sonogashira Coupling
This protocol provides a method for introducing an alkynyl group at the C-2 position.
Reaction Scheme:
Caption: Sonogashira coupling for C(sp²)-C(sp) bond formation.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 175205-56-8 | 340.89 | Starting Material |
| Phenylacetylene | 536-74-3 | 102.13 | Coupling Partner |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | Catalyst Precursor |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%), and CuI (0.04 equiv., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and degassed triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Causality and Insights:
-
Dual Catalysis : The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[4]
-
Base : Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HI produced during the reaction.
-
Copper-Free Conditions : To avoid the potential side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring different ligand systems and conditions.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[3][5] This reaction allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. The resulting 2,6-dichloro-3-(trifluoromethyl)aniline is a valuable intermediate, for instance, in the synthesis of functionalized triazoles used in agrochemicals and pharmaceuticals.[9]
Protocol: Regioselective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the starting material.
Reaction Scheme:
Sources
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene . This resource is tailored for researchers, scientists, and drug development professionals aiming to maximize yield and purity when working with this sterically hindered and electron-deficient aryl halide.
The unique structure of this substrate—featuring a highly reactive iodine atom flanked by two chlorine atoms and a potent electron-withdrawing trifluoromethyl group—presents specific hurdles. The primary goal is to achieve selective C-C bond formation at the C-I position while avoiding common pitfalls such as low conversion, catalyst deactivation, and unwanted side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix it?
Low conversion is the most common issue and typically points to inefficiencies in the catalytic cycle, particularly the oxidative addition or transmetalation steps.[1]
Possible Cause 1: Inefficient Oxidative Addition due to Steric Hindrance The iodine atom in your substrate is positioned between two bulky chlorine atoms. This steric congestion can significantly slow down the oxidative addition of the palladium(0) catalyst to the C-I bond.[2][3]
-
Solution: Employ Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often insufficient. You need ligands designed to promote the formation of a highly reactive, monoligated L₁Pd(0) species.[4][5] This less-coordinated palladium complex is smaller and can more easily access the sterically shielded C-I bond.
-
Recommended Ligands: Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr are excellent choices.[2][6] These ligands possess the necessary bulk and electron-donating properties to accelerate both oxidative addition and the subsequent reductive elimination step.[5]
-
Possible Cause 2: Poor Catalyst Activity or Decomposition The palladium catalyst can decompose into inactive palladium black, especially at elevated temperatures or in the presence of oxygen.[6]
-
Solution 1: Use a Robust Pre-catalyst. Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using air-stable pre-catalysts. Buchwald G2, G3, or G4 pre-catalysts, or NHC-Pd pre-catalysts (e.g., PEPPSI-IPr), are designed for stability and ensure a controlled release of the active catalyst.[7]
-
Solution 2: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. The freeze-pump-thaw method (3-5 cycles) is highly effective.[8] Alternatively, sparging the solvent with a subsurface stream of argon or nitrogen for 15-30 minutes can suffice.[8][9]
Possible Cause 3: Insufficiently Active Transmetalation Step The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][11]
-
Solution: Optimize the Base and Solvent System. A weak or poorly soluble base can stall the reaction.
-
Base Choice: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12][13] These are highly effective in promoting transmetalation, especially for challenging substrates.
-
Solvent Choice: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).[14] Toluene, dioxane, or 2-MeTHF with a small amount of water are common choices.[13][15] For solubility issues, DMF can be considered, but be aware it can sometimes interfere with the catalyst.[16][17]
-
Q2: My reaction is generating significant side products. How do I identify and minimize them?
The formation of byproducts reduces yield and complicates purification. The most common culprits are homocoupling, protodeboronation, and dehalogenation.
Side Product 1: Homocoupling of the Boronic Acid This results in a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Cause: The primary cause is the presence of oxygen.[8][18] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then mediate the homocoupling of the boronic acid.[7][9]
-
Solution: As mentioned above, meticulous degassing of the reaction mixture is the most critical preventative measure.[8] Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is also essential.[12] In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[8][9]
Side Product 2: Protodeboronation of the Boronic Acid This is the replacement of the C-B bond in your boronic acid with a C-H bond, effectively destroying your nucleophile.[19]
-
Cause: This side reaction is often catalyzed by the base and is accelerated by the presence of water and heat.[12][19] Electron-rich or sterically hindered boronic acids can be particularly susceptible.
-
Solution 1: Use Boronic Esters. Convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester.[19][20] These are less prone to premature decomposition and release the active boronic acid slowly under the reaction conditions.
-
Solution 2: Minimize Water and Reaction Time. If possible, use anhydrous conditions with a base like K₃PO₄.[12] Monitor the reaction closely and stop it once the aryl iodide is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.[6]
Side Product 3: Dehalogenation of the Starting Material This involves the replacement of the iodine atom on your starting material with a hydrogen atom.
-
Cause: This reductive process can occur through various pathways, sometimes involving impurities or the breakdown of solvents or bases acting as hydride sources.[6][7]
-
Solution: Use High-Purity Reagents. Ensure your solvents and reagents are pure and dry. The choice of base can also be influential; sometimes switching from a carbonate to a phosphate base can mitigate this issue.[6]
Frequently Asked Questions (FAQs)
How do I select the optimal Palladium catalyst and ligand?
The choice of catalyst and ligand is the most critical parameter for this substrate.
-
Principle: For sterically hindered aryl halides like this compound, the ligand must be both bulky and electron-rich .[5][21]
-
Recommendations:
-
First Choice: Buchwald ligands such as SPhos, XPhos, or RuPhos, often used with a Pd(OAc)₂ source or as pre-formed pre-catalysts (e.g., XPhos-Pd-G3).[5]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands, such as IPr, are also highly effective for sterically demanding couplings and offer excellent catalyst stability.[2]
-
| Catalyst System | Target Problem | Rationale |
| Pd(OAc)₂ + SPhos/XPhos | General Steric Hindrance | Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[5] |
| XPhos-Pd-G3 (Pre-catalyst) | Low Catalyst Activity, Reproducibility | Air-stable pre-catalyst ensures efficient generation of the active Pd(0) species.[7] |
| Pd₂(dba)₃ + IPr (NHC Ligand) | High-Temperature Reactions | NHC ligands provide high thermal stability and are excellent for challenging substrates.[2] |
What is the best base for this reaction?
The base facilitates the crucial transmetalation step by forming the reactive boronate species.[10][23]
-
Principle: The ideal base should be strong enough to activate the boronic acid but not so harsh that it causes significant protodeboronation or decomposition of other functional groups.[24] Its solubility in the reaction medium is also important.[14]
-
Recommendations:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong, and its use in anhydrous or minimally aqueous systems can help suppress protodeboronation.[12]
-
Cesium Carbonate (Cs₂CO₃): Another very effective but more expensive option. Its high solubility in some organic solvents can be advantageous.[12][25]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works well in many cases, typically used in an aqueous solution.[13][26]
-
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane, Toluene, 2-MeTHF (often anhydrous) | Excellent for hindered substrates; can reduce protodeboronation.[5][12] |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Highly effective but higher cost. Good solubility can be beneficial.[13][25] |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | Standard, cost-effective choice. The presence of water can increase the risk of protodeboronation.[26][27] |
| KF | Mild | Dioxane, THF | Useful if base-labile functional groups are present, but may result in slower reaction rates.[10][17] |
Which solvent system should I use?
The solvent system must effectively dissolve the organic substrates while allowing the inorganic base to function.[14][28]
-
Principle: Biphasic systems (e.g., Toluene/Water) or polar aprotic solvents are commonly used. The choice depends on reagent solubility and the desired reaction temperature.[13]
-
Recommendations:
-
1,4-Dioxane or 2-MeTHF: Excellent choices, often used with a small amount of water or as anhydrous systems with K₃PO₄. They offer good solubility for many organic compounds and a suitable temperature range.[15][26]
-
Toluene/Water: A classic biphasic system that is effective for many Suzuki couplings.[26]
-
DMF/Water: Can be used if substrate solubility is a major issue, but should be used with caution as DMF can sometimes coordinate to the palladium or decompose at high temperatures.[16]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][29]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Validated Experimental Protocol
This general procedure serves as a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane or 2-MeTHF)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[12]
-
Workup: Once the reaction is complete (indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[26]
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]
-
Preprints.org. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Retrieved from [Link]
Sources
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- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Introduction
Welcome to the technical support guide for cross-coupling reactions involving 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This trifunctionalized aryl halide is a valuable building block in medicinal chemistry and materials science, offering a scaffold for sequential and site-selective functionalization. However, its unique electronic and steric properties present distinct challenges, often leading to the formation of undesired side products that can complicate synthesis, reduce yields, and make purification difficult.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this substrate. Our goal is to explain the causality behind common experimental issues and provide robust, actionable solutions to help you minimize side reactions and maximize the success of your cross-coupling endeavors.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and behavior of this compound. Understanding these core principles is the first step toward effective troubleshooting.
Q1: What is the reactivity order of the halogens in this compound during palladium-catalyzed cross-coupling?
A1: The reactivity order is dictated by the carbon-halogen (C-X) bond dissociation energy. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs most readily at the weakest C-X bond.[1][2] The established reactivity trend is C–I > C–Br > C–OTf > C–Cl.[1][3][4] Therefore, the carbon-iodine bond will selectively undergo oxidative addition with the Pd(0) catalyst long before the more robust carbon-chlorine bonds react. This inherent chemoselectivity is the key feature that allows for targeted functionalization at the C2 position.
Q2: How does the electron-withdrawing trifluoromethyl (-CF₃) group influence the cross-coupling reaction?
A2: The strongly electron-withdrawing -CF₃ group significantly impacts the electronic properties of the benzene ring. This has two primary effects:
-
Activation towards Oxidative Addition: The -CF₃ group makes the aryl halide more electron-deficient, which generally accelerates the rate of oxidative addition of the C-X bond to the electron-rich Pd(0) catalyst.[4] This can lead to higher reactivity compared to non-fluorinated analogues.
-
Influence on Side Reactions: The electronic-poor nature of the ring can make the substrate more susceptible to certain side reactions. For instance, fluorinated aryl halides have been noted to be prone to hydrodehalogenation under certain conditions.[5][6]
Q3: Is it possible to perform a second cross-coupling reaction at one of the C-Cl positions after functionalizing the C-I position?
A3: Yes, but it is challenging. Activating C-Cl bonds for cross-coupling requires more forcing reaction conditions than for C-I bonds.[4] This typically involves the use of specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), higher temperatures, and stronger bases.[4][6] Achieving selective mono-amination or mono-arylation at one of the two equivalent C-Cl positions after the initial C-I coupling would require careful control over stoichiometry and reaction conditions to avoid statistical mixtures of di-substituted products.
Troubleshooting Guide: Common Side Products and Solutions
This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.
Problem 1: Significant formation of 1,3-dichloro-5-(trifluoromethyl)benzene (Hydrodehalogenation)
Q: My reaction mixture contains a major byproduct corresponding to the starting material with the iodine atom replaced by hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?
A: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom and is a common side reaction in palladium-catalyzed couplings.[7] It reduces the yield of your desired product by consuming the starting material in an unproductive pathway.
Root Causes:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols, water), the base, or even additives.[5][7] For instance, bases like sodium tert-butoxide can facilitate pathways that lead to hydrodehalogenation, and alcohol solvents can be oxidized to provide a hydride source.[7][8]
-
Catalyst System: The choice of ligand and catalyst can influence the rate of hydrodehalogenation versus the desired cross-coupling. In some cases, the palladium-hydride species, a key intermediate in some hydrodehalogenation pathways, can be formed. Bimetallic catalyst systems, such as those involving copper, have been explored to suppress this side reaction in certain contexts.[9]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.
Solutions & Optimization Strategy:
The key is to ensure the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than the rate of the hydrodehalogenation pathway.
-
Solvent Choice: Switch to a non-protic, anhydrous solvent such as toluene, dioxane, or THF. Rigorously dry the solvent before use.
-
Base Selection: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally less likely to act as hydride donors.
-
Moisture Control: Ensure all reagents and glassware are thoroughly dried. Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). The presence of water can be a direct proton source.[5]
-
Optimize Catalyst and Ligand: For substrates prone to hydrodehalogenation, using a highly active catalyst system with a fast turnover rate can favor the desired cross-coupling. Experiment with different phosphine ligands; sometimes a less bulky ligand can alter the selectivity.
-
Lower Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can often slow down the undesired side reaction more than the productive coupling.
Problem 2: Formation of Symmetrical Biaryls or Diynes (Homocoupling)
Q: My main impurity is the dimer of my boronic acid (in a Suzuki reaction) or my terminal alkyne (in a Sonogashira reaction). Why is this homocoupling happening, and what can I do to minimize it?
A: Homocoupling is a common side reaction where two molecules of the coupling partner react with each other instead of with the aryl halide. The mechanism and solutions differ depending on the reaction type.
For Suzuki Reactions (Boronic Acid Homocoupling):
-
Root Cause: The primary cause of boronic acid homocoupling is often the presence of Pd(II) species and oxygen in the reaction mixture.[10][11] If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced to the active Pd(0) form. One pathway for this reduction is the homocoupling of two boronic acid molecules.[10] The presence of dissolved oxygen can also re-oxidize Pd(0) to Pd(II), perpetuating this side reaction.[11]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes).[11]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an initial reduction step that can consume your boronic acid.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.
-
For Sonogashira Reactions (Alkyne Homocoupling - Glaser Coupling):
-
Root Cause: The homocoupling of terminal alkynes (often called Glaser or Hay coupling) is typically a copper-mediated process that is promoted by the presence of oxygen.[12][13] The Cu(I) catalyst is oxidized to Cu(II) by oxygen, which then facilitates the oxidative dimerization of the alkyne.
-
Solutions:
-
Strictly Anaerobic Conditions: As with Suzuki coupling, rigorous exclusion of oxygen is paramount. Use degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
"Copper-Free" Sonogashira: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol. These methods rely solely on a palladium catalyst, often with a suitable amine base, and can completely eliminate the Glaser coupling pathway.[14]
-
Use of Additives: Some protocols report that using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, can suppress homocoupling by keeping the catalytic species in their reduced state.[12]
-
Problem 3: Loss of Boronic Acid Starting Material (Protodeboronation in Suzuki Coupling)
Q: I'm performing a Suzuki coupling, and analysis shows that my boronic acid is being converted back to its corresponding hydrocarbon (e.g., phenylboronic acid becomes benzene). What is causing this, and how can I minimize it?
A: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[15] It is a major competing pathway in Suzuki couplings, especially with sensitive or unstable boronic acids.
-
Root Cause: Protodeboronation is essentially the hydrolysis of the C-B bond. The propensity for this reaction is highly dependent on the substrate, pH, temperature, and the presence of water.[15][16] The reaction can be catalyzed by both acid and base.[15] In the context of a Suzuki coupling, the basic conditions required for the transmetalation step can unfortunately also promote protodeboronation.[17] Bulky phosphine ligands on the palladium catalyst have also been shown to accelerate this side reaction in some cases.[17]
-
Solutions:
-
Use a "Slow-Release" Strategy: This is one of the most effective methods. Instead of using the boronic acid directly, use a more stable derivative like an organotrifluoroborate (R-BF₃K) or a MIDA boronate ester.[15][18] Under the reaction conditions, these derivatives slowly hydrolyze to release a low, steady concentration of the active boronic acid. This ensures the boronic acid is consumed in the desired cross-coupling reaction as soon as it's formed, minimizing its time in solution where it can decompose.[15]
-
Optimize the Base: As with hydrodehalogenation, a strong base can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or CsF.
-
Minimize Water Content: While Suzuki reactions often use aqueous co-solvents, minimizing the amount of water can slow down protodeboronation. Use the minimum amount required for solubility and catalytic activity.
-
Increase Reaction Rate: A more active catalyst system that promotes rapid catalytic turnover will favor the desired coupling over the slower decomposition pathway.[15]
-
Data Summary & Recommended Starting Protocol
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Product Observed | Common Name | Primary Cause(s) | Key Solutions |
| 1,3-dichloro-5-(trifluoromethyl)benzene | Hydrodehalogenation | Protic solvents, strong bases, water | Use anhydrous aprotic solvents (toluene, dioxane); switch to weaker bases (K₃PO₄); ensure strict moisture control. |
| Dimer of coupling partner (e.g., R-R) | Homocoupling | Presence of O₂ and/or Pd(II) (Suzuki); Cu-mediated oxidation (Sonogashira) | Rigorously degas reaction mixture; use Pd(0) precatalysts; for Sonogashira, consider copper-free conditions. |
| Hydrocarbon from boronic acid (e.g., R-H) | Protodeboronation | Water, base, high temperature | Use "slow-release" boronic acid precursors (MIDA esters, trifluoroborates); use milder bases; minimize water content. |
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed as a robust starting point to minimize the side reactions discussed above.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or MIDA boronate ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound and the arylboronic acid (or MIDA ester).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Orbach, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Dutta, U., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
Fair, R. S., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Markonda, K., et al. (2017). Rapid Room-Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Scott, J. S., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2018). “Slow release” Suzuki‐Miyaura coupling strategy. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Dherange, J., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. NSF Public Access Repository. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Bari, W. A., et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Semba, K., et al. (2020). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Nature Communications. [Link]
-
Fiveable. (2023). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Hazari, N. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
-
Ahrens, S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Viciu, M. S., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]
-
Liu, W., et al. (2012). Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]
-
Organ, M. G., et al. (2010). Flow Chemistry: Sonogashira Coupling. Chemistry – A European Journal. [Link]
-
ResearchGate. (2015). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Urgaonkar, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. [Link]
-
Tyurin, V. S., et al. (2017). Synthesis of New Porphyrin Trimers via Buchwald-Hartwig Amination Reaction. Macroheterocycles. [Link]
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- 3. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to assist you in obtaining this critical building block with the desired purity for your research and development endeavors. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during purification. This resource is structured to anticipate and address common issues encountered in the lab.
Understanding the Chemistry: The "Why" Behind the "How"
The purification of this compound is often necessitated after its synthesis via electrophilic iodination of the starting material, 1,3-dichloro-5-(trifluoromethyl)benzene. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. However, the directing effects of the two chlorine atoms and the trifluoromethyl group primarily favor the substitution of iodine at the C2 position, between the two chlorine atoms.
Despite this regioselectivity, the reaction is often not perfectly clean. The primary purification challenge lies in the removal of unreacted starting material, regioisomers, and potential over-iodinated byproducts. A successful purification strategy is therefore crucial for ensuring the quality and reactivity of the final product in downstream applications.
Troubleshooting Guide for Purification
This section provides a systematic approach to identifying and resolving common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and does not crystallize. | The product may be impure, with unreacted starting material or solvent depressing the melting point. | 1. Confirm Purity: Analyze the crude product by GC-MS or ¹H NMR to identify the major components.2. Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum.3. Chromatography: If significant impurities are present, purify a small sample by flash column chromatography to obtain a pure reference material, which can then be used as a seed crystal. |
| Low recovery after recrystallization. | The chosen solvent system may be too good, keeping the product dissolved even at low temperatures. The product may have "oiled out" instead of crystallizing, trapping impurities. | 1. Solvent System Optimization: Experiment with different solvent pairs on a small scale. Good candidates for this nonpolar compound include hexane/ethyl acetate, heptane/ethyl acetate, or methanol/water.[1] 2. Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out. 3. Scratching/Seeding: If crystallization is slow to initiate, scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product. |
| Persistent impurity peak in GC/NMR after chromatography. | The impurity may co-elute with the product under the chosen chromatographic conditions. This is common with regioisomers which often have very similar polarities. | 1. Optimize Mobile Phase: Systematically vary the polarity of the eluent. For normal-phase silica gel chromatography, a low polarity mobile phase such as a gradient of ethyl acetate in hexanes or heptanes is a good starting point. For challenging separations of halogenated isomers, specialized columns or techniques may be beneficial.[2] 2. Alternative Stationary Phases: Consider using different stationary phases, such as alumina or functionalized silica gels (e.g., cyano or diol).3. Recrystallization of Column Fractions: Combine fractions containing the product with the persistent impurity and attempt recrystallization to further enrich the desired compound. |
| Product appears discolored (yellow or brown). | Trace amounts of iodine or other colored impurities may be present. | 1. Aqueous Wash: During the reaction workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench any remaining iodine.2. Activated Carbon: If the discoloration persists after initial purification, dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through a pad of celite before recrystallization. Use activated carbon sparingly as it can adsorb the desired product, reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter when synthesizing this compound?
A1: The most common impurities include:
-
Unreacted Starting Material: 1,3-dichloro-5-(trifluoromethyl)benzene.
-
Regioisomers: While the 2-iodo isomer is the major product, small amounts of other isomers, such as 1,3-dichloro-4-iodo-5-(trifluoromethyl)benzene, may form. The separation of these isomers can be challenging due to their similar physical properties.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of dichlorodiiodo(trifluoromethyl)benzene species, particularly if the reaction is allowed to proceed for too long or at too high a temperature.
-
Residual Reagents/Catalysts: Depending on the iodination method used, residual iodine or catalysts (e.g., silver salts) may be present.
Q2: I am having trouble separating the desired 2-iodo isomer from a regioisomeric impurity. What chromatographic strategies do you recommend?
A2: Separating halogenated benzene isomers is a known challenge. Here are some advanced strategies:
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC using a C18 or a phenyl-based column can provide excellent resolution. A mobile phase of acetonitrile/water or methanol/water is a good starting point.[3]
-
Specialized Flash Chromatography Columns: For larger scale purification, consider using high-resolution silica gel or columns with alternative selectivities. Some studies have shown that fullerene-based stationary phases can offer unique selectivity for halogenated benzenes.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior separation for closely related isomers compared to traditional liquid chromatography.[2]
Q3: Can I use distillation to purify this compound?
A3: Fractional distillation under reduced pressure could potentially be used, especially for removing lower-boiling impurities like the starting material. However, the boiling points of the isomeric iodinated products are likely to be very close, making their separation by distillation difficult. Distillation is generally less effective than chromatography or recrystallization for removing isomeric impurities of this type.
Q4: What is the best way to monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the most convenient method. Use the same solvent system for TLC analysis as you plan to use for the column. The desired product, being relatively nonpolar, should have an Rf value between 0.2 and 0.4 for optimal separation on a silica gel column. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound on a silica gel column.
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude product to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptanes) and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure. Add another thin layer of sand on top of the silica gel bed.
-
Wash the column with the starting eluent until the packing is stable.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or a 99:1 mixture of hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The less polar starting material will elute first, followed by the desired product, and then any more polar impurities.
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common single solvents to try include ethanol, methanol, or isopropanol.
-
Common two-solvent systems include hexanes/ethyl acetate, toluene/hexanes, or methanol/water.[1]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) and heat the mixture with stirring until the solid dissolves completely.
-
-
Crystallization:
-
If using a two-solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Add a drop or two of the more soluble solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision tree for the purification of this compound.
References
-
Biotage. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
King, A. Successful Flash Chromatography. King Group. [Link]
-
Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi, Honors Theses. [Link]
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A, 1325, 159-166. [Link]
-
Biotage. Flash Chromatography - A Quick Guide. [Link]
-
PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Testbook. The direct iodination of benzene is not possible cause. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
CUNY York College. Purification by Recrystallization. [Link]
-
LibreTexts Chemistry. 16.2: Other Aromatic Substitutions. [Link]
-
YouTube. Recrystallization. Professor Dave Explains. [Link]
-
Columbia University. Column chromatography. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
DePaul University. Recrystallization and Crystallization. [Link]
-
YouTube. CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. [Link]
Sources
Technical Support Center: Catalyst Selection for Selective Coupling of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center dedicated to the selective functionalization of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of performing chemoselective cross-coupling on this polyhalogenated aromatic substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve high selectivity and yield in your experiments.
Core Principles: Achieving C-I Selectivity
The primary challenge in coupling reactions with this compound is to selectively activate the carbon-iodine (C-I) bond while leaving the two more robust carbon-chlorine (C-Cl) bonds intact. This selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling, specifically the oxidative addition step.[1]
The reactivity of carbon-halogen bonds towards a Palladium(0) catalyst follows a well-established trend: C–I > C–Br > C–OTf > C–Cl .[1][2] This intrinsic reactivity difference is the cornerstone of achieving selectivity. The C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) center, which is typically the rate-determining step of the catalytic cycle.[2] Our goal is to choose a catalyst system and conditions that exploit this reactivity gap to its fullest, ensuring the reaction occurs exclusively at the iodo-position.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this substrate. Which type of coupling reaction is most suitable for selective C-I functionalization?
You can successfully employ several common palladium-catalyzed cross-coupling reactions with high selectivity. The choice largely depends on the specific bond you wish to form (C-C, C-N, etc.).
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is highly robust and tolerant of many functional groups.[3]
-
Sonogashira Coupling: The method of choice for coupling with terminal alkynes to form C(sp²)-C(sp) bonds, leading to arylalkynes.[4] It typically uses a dual catalyst system of palladium and copper(I).[4][5]
-
Buchwald-Hartwig Amination: Excellent for forming C-N bonds with a wide variety of primary and secondary amines.[6] This reaction is central to the synthesis of many pharmaceuticals.
For initial attempts, the Suzuki-Miyaura and Sonogashira reactions are often the most reliable due to their mild conditions and extensive literature precedent.
Q2: What is the best general-purpose catalyst system (palladium precursor and ligand) to ensure high selectivity for the C-I bond?
For a sterically hindered substrate like this, where the iodine is flanked by two chlorine atoms, the choice of ligand is critical. You need a ligand that is both bulky and electron-rich.
-
Palladium Precursor: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3/G4), are highly recommended.[7] They are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and preventing catalyst decomposition.[7] Using older sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible but may require more optimization.
-
Ligand Selection:
-
For Suzuki & Buchwald-Hartwig: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard. SPhos and XPhos are excellent starting points as they accelerate oxidative addition and subsequent reductive elimination, which is crucial for hindered substrates.[3][8]
-
For Sonogashira: While traditional Pd(PPh₃)₄ can work, using a more robust ligand like XPhos with a palladium precursor like Pd₂(dba)₃ often provides better results, especially if you are attempting a copper-free variant.
-
Causality: Bulky ligands create a sterically demanding coordination sphere around the palladium atom. This promotes the formation of the highly reactive 12-electron monoligated Pd(0) species, which is necessary to activate the C-I bond.[9][10] The ligand's electron-donating nature increases the electron density on the palladium, further facilitating the oxidative addition into the C-I bond.[8]
Q3: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix them?
This is a common issue that can usually be traced back to one of a few key areas:
-
Inactive Catalyst: The active Pd(0) species was not generated or was poisoned.
-
Poor Reagent Solubility: If your substrate, coupling partner, or base is not sufficiently soluble in the solvent at the reaction temperature, the reaction will be slow or incomplete.[3]
-
Inappropriate Base: The base is crucial for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[3][12]
-
Solution: For Suzuki couplings, ensure you are using an appropriate base like K₃PO₄ or Cs₂CO₃. Carbonates are effective, but phosphates are often superior for challenging substrates.[3] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[12] The physical form of the base matters; ensure it is finely powdered for maximum surface area.
-
-
Boronic Acid Instability (Suzuki-specific): Boronic acids can decompose via protodeboronation, especially in the presence of water at elevated temperatures.[3][13]
-
Solution: Use the more stable pinacol (BPin) or MIDA boronic esters instead of the free acid.[3] Minimize water content where possible and keep reaction times as short as necessary by monitoring for completion.
-
Q4: I'm observing significant side products, such as homocoupling or reaction at the C-Cl bonds. How can I minimize these?
-
Homocoupling: This typically involves the coupling of two molecules of your nucleophile (e.g., boronic acid). It is almost always caused by the presence of oxygen.
-
Solution: Improve your degassing procedure. A minimum of three "pump-thaw" cycles for solvents or vigorous sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is essential.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Loss of Selectivity (Reaction at C-Cl): This indicates your reaction conditions are too harsh, allowing the catalyst to activate the less reactive C-Cl bonds.
-
Solution: Reduce the reaction temperature. The energy barrier for C-Cl activation is higher than for C-I, so lowering the temperature will heavily favor the C-I pathway. Also, consider a less reactive catalyst system if necessary, though this is rarely the issue if modern bulky phosphine ligands are used, as they are generally very selective.
-
-
Proto-dehalogenation: This is the replacement of the iodine atom with a hydrogen atom.
-
Solution: This side reaction can be promoted by certain bases or impurities. Ensure you are using high-purity reagents and consider screening alternative bases.[8]
-
Q5: My reaction turns black immediately, and the catalyst seems to have crashed out. What does this mean?
The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive Pd(0) metal.[8] This indicates catalyst decomposition.
-
Causes & Prevention:
-
Oxygen: As mentioned, oxygen is a primary culprit. Ensure rigorous exclusion of air.
-
High Temperature: Excessive heat can accelerate catalyst decomposition pathways. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[3]
-
Ligand Dissociation: At high temperatures, the protective ligand can dissociate from the palladium center, leaving it vulnerable to aggregation. Using strongly binding, bulky ligands like XPhos or SPhos helps maintain a stable catalytic complex.[8]
-
High Catalyst Loading: Counterintuitively, sometimes a very high catalyst concentration can lead to faster decomposition through bimolecular pathways. Stick to recommended loadings (typically 1-2 mol %).
-
Troubleshooting Guide: Quick Reference
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation, impurities). 2. Poor reagent/base solubility. 3. Sub-optimal temperature. 4. Incorrect base selection. | 1. Use a fresh, air-stable pre-catalyst; improve degassing.[8][11] 2. Screen alternative solvents (Dioxane, Toluene, CPME).[3][7] 3. Screen temperatures (e.g., 80-110 °C). 4. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu.[3][12] |
| Significant Side Products | 1. Homocoupling: Presence of oxygen. 2. Proto-dehalogenation: Base-mediated side reaction. 3. Loss of Selectivity: Reaction temperature too high. | 1. Rigorously degas all solvents and reagents.[3] 2. Screen alternative bases; ensure high-purity reagents.[8] 3. Reduce reaction temperature; monitor reaction to avoid prolonged heating. |
| Catalyst Decomposition | 1. Oxygen contamination. 2. Reaction temperature is too high. 3. Inefficient ligand. | 1. Improve inert atmosphere technique. 2. Run a temperature screen to find the minimum required temperature.[3] 3. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos).[8] |
| Inconsistent Results | 1. Inconsistent generation of active Pd(0). 2. Variable quality of reagents/solvents. 3. Insufficient mixing. | 1. Switch to a reliable palladium pre-catalyst.[7] 2. Use high-purity, anhydrous solvents and reagents. 3. Ensure vigorous stirring, especially for heterogeneous mixtures. |
Visualized Workflows and Mechanisms
General Catalytic Cycle & Selectivity
Caption: Fig 1. Selective C-I oxidative addition.
Decision Workflow for Catalyst System Selection
Caption: Fig 2. Catalyst system decision tree.
Validated Experimental Protocols
Disclaimer: These are general starting protocols. Optimal conditions may vary based on the specific coupling partner. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the coupling of the title compound with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed solvent (e.g., 1,4-dioxane or CPME, to make a ~0.2 M solution).
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol details the coupling with a generic terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), copper(I) iodide (CuI, 2-5 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with inert gas. Add degassed anhydrous solvent (e.g., THF or Toluene). Add the terminal alkyne (1.1 equiv) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv).[4]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
References
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology (RSC Publishing).
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. R Discovery.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace.
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Buchwald–Hartwig amin
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Catalysis | ChemRxiv | Cambridge Open Engage.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Help troubleshooting a Buchwald-Hartwig amin
- How can I solve my problem with Suzuki coupling?.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Palladium-Catalyzed Alkyl C–H Bond Activ
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3).
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.. Semantic Scholar.
- C–H Bond Activation
- Layered Double Hydroxide Supported Nanopalladium Catalyst for Heck-, Suzuki-, Sonogashira-, and Stille-Type Coupling Reactions of Chloroarenes. Journal of the American Chemical Society.
- Struggling with Suzuki Reaction. Reddit.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Preformed Pd(II)
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling with 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for advanced cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the sterically hindered and electron-deficient building block, 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene . While the high reactivity of the C-I bond makes it an excellent substrate for selective functionalization, its electronic nature can also promote undesired homocoupling side reactions.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose, manage, and suppress homocoupling, thereby improving reaction yields, simplifying purification, and ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a particular concern with this compound?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a coupling partner react with each other.[2] This results in the formation of symmetrical byproducts, reduces the yield of the desired heterocoupled product, and complicates downstream purification.
With This compound , two primary types of homocoupling are prevalent:
-
Boronic Acid/Ester Homocoupling: In Suzuki-Miyaura reactions, two molecules of the organoboron reagent (Ar¹-B(OR)₂) couple to form a symmetrical biaryl (Ar¹-Ar¹).
-
Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, two molecules of the terminal alkyne (R-C≡C-H) couple to form a symmetrical 1,3-diyne (R-C≡C-C≡C-R).[3]
The substrate's high electron deficiency, due to the trifluoromethyl and dichloro substituents, makes the C-I bond highly susceptible to oxidative addition by Pd(0).[1] This can accelerate the overall catalytic cycle, but if other steps are not optimized, it can create conditions favorable for homocoupling pathways to compete.
Q2: I'm seeing significant boronic acid homocoupling in my Suzuki-Miyaura reaction. What are the primary mechanistic causes?
There are two well-established mechanistic pathways that lead to the homocoupling of boronic acids in Suzuki reactions. Understanding them is key to effective troubleshooting.
-
Oxygen-Mediated Pathway: This is the most common cause. If dissolved oxygen is present in the reaction, it can react with the active Pd(0) catalyst to form a palladium peroxo complex (e.g., (η²-O₂)PdL₂).[4][5] This peroxo species can then react with two molecules of boronic acid to generate the homocoupled biaryl byproduct, consuming your nucleophile and catalyst.[4]
-
Pd(II)-Mediated Pathway: This pathway occurs when there is an excess of Pd(II) species. This is particularly relevant if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) and the initial reduction to Pd(0) is inefficient. The Pd(II) can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[2][5]
The diagram below illustrates the desired Suzuki-Miyaura cycle versus the detrimental oxygen-promoted homocoupling side reaction.
Q3: How can I concretely minimize boronic acid homocoupling when using this compound?
A systematic approach targeting the root causes is most effective. High homocoupling is not a single problem but a symptom of suboptimal conditions.
This is the most critical factor. Standard inert gas blanketing is often insufficient to remove dissolved oxygen from solvents.[6]
-
Recommended Action: Degas your solvent(s) thoroughly before use. For highly sensitive reactions, perform at least three freeze-pump-thaw cycles . A more practical and often sufficient method for process scale-up is to sparge the solvent with an inert gas (bubbling argon or nitrogen through the liquid) for 30-60 minutes.[6][7] Ensure the reaction vessel is properly purged and maintained under a positive pressure of inert gas throughout the experiment.
Minimize the concentration of free Pd(II) species available to participate in the homocoupling pathway.
-
Recommended Actions:
-
Switch to a Pd(0) Precatalyst: If using Pd(OAc)₂, consider switching to a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
-
Add a Mild Reducing Agent: The addition of a mild, non-interfering reducing agent can "scavenge" residual Pd(II) without reducing the active Ar-Pd(II)-X intermediate. Potassium formate (HCO₂K) has been shown to be highly effective for this purpose.[6][7]
-
The sterically hindered nature of your substrate requires careful selection of the ligand and base to ensure the rate of cross-coupling outcompetes the rate of homocoupling.
-
Recommended Actions:
-
Ligand: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) state and accelerate the reductive elimination step of the desired cycle. Good starting points are SPhos, XPhos, or RuPhos.
-
Base: For challenging substrates, a stronger base is often required. While K₂CO₃ is common, consider screening K₃PO₄ or Cs₂CO₃, which are often more effective in promoting the transmetalation step.[2]
-
| Parameter | Standard Condition (Prone to Homocoupling) | Optimized Condition (Suppresses Homocoupling) | Rationale |
| Atmosphere | Nitrogen blanket only | Solvent sparging or 3x Freeze-Pump-Thaw cycles | Rigorously removes dissolved O₂, a key reagent for homocoupling.[4][8] |
| Pd Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ (Pd(0)) or Pd₂(dba)₃ (Pd(0)) | Eliminates the need for in-situ reduction, reducing available Pd(II).[2] |
| Additive | None | 1.5 eq. Potassium Formate (HCO₂K) | Acts as a mild reducing agent to quench errant Pd(II) species.[6][7] |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands accelerate reductive elimination.[2] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases can accelerate the rate-limiting transmetalation step.[2][9] |
Q4: I'm running a Sonogashira reaction and my primary byproduct is the homocoupled diyne. What's happening?
This side reaction is known as Glaser coupling or Glaser-Hay coupling.[10] It is an oxidative homocoupling of terminal alkynes and is almost always mediated by the copper(I) co-catalyst (typically CuI) used in traditional Sonogashira protocols.[3][11]
The mechanism involves the formation of a copper acetylide intermediate. In the presence of an oxidant (most commonly, atmospheric oxygen), this intermediate can dimerize to form the 1,3-diyne byproduct.[10] Because this pathway is often fast, it can become the dominant reaction if the main palladium cross-coupling cycle is sluggish.
Q5: How do I suppress Glaser coupling in my Sonogashira reaction?
The strategies for suppressing alkyne homocoupling are different from those for Suzuki reactions and focus primarily on the role of copper.
The most effective way to eliminate Glaser coupling is to eliminate its cause: the copper co-catalyst.[3][12] Modern Sonogashira protocols have been developed that operate efficiently without copper, particularly for reactive aryl iodides like yours.
-
Recommended Action: Omit CuI from your reaction. This may require screening different palladium catalysts, ligands (e.g., phosphine-based or N-heterocyclic carbene (NHC) ligands), and amine bases (e.g., triethylamine, diisopropylethylamine) to find an effective system.[13]
If a copper-catalyzed system is necessary, excluding oxygen is paramount, as it is the oxidant for the Glaser coupling.
-
Recommended Action: Employ the same rigorous degassing techniques described for Suzuki reactions (sparging or freeze-pump-thaw cycles).[10] Maintain a strictly anaerobic environment throughout the reaction.
If your synthesis allows, using an alkyne protected with a trialkylsilyl group (e.g., trimethylsilylacetylene, TMSA) completely prevents homocoupling because there is no acidic terminal proton. The silyl group can then be removed in a subsequent step (e.g., with K₂CO₃ in methanol or with a fluoride source like TBAF). This "masked" approach can be very effective.[14]
Troubleshooting Workflow for Homocoupling
If you observe a significant amount of a symmetrical byproduct, use this flowchart to diagnose the issue and identify the appropriate solution.
Recommended Starting Protocols
The following protocols incorporate best practices to minimize homocoupling from the outset when working with This compound .
Protocol 1: Low-Homocoupling Suzuki-Miyaura Reaction
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and potassium formate (1.5 mmol).
-
Add this compound (1.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., SPhos, 0.03 mmol).
-
Via syringe, add the solvent (e.g., 1,4-dioxane or toluene, 5 mL), which has been previously degassed by sparging with argon for at least 30 minutes.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. Proceed with standard workup and purification.
Protocol 2: Copper-Free Sonogashira Reaction
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., THF or DMF, 4 mL) and degassed amine base (e.g., triethylamine, 2 mL). The solvent/amine mixture should be sparged with argon for 30 minutes prior to use.
-
Add the terminal alkyne (1.3 mmol) via syringe.
-
Stir the reaction at a specified temperature (starting at room temperature and gently heating if necessary) and monitor by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
References
-
Amatore, C., Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Lima, G. P., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
MacMillan, D. W. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Lima, G. P., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]
-
Kallman, N., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Kallman, N., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]
-
E-EROS. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Rafiee, E., & Ghasemi, S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Various Authors. (2018). Sonogashira coupling confusion: where did my reactant go? Reddit. Available at: [Link]
-
Salih, K. S. M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]
-
van de Weghe, P. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Available at: [Link]
-
Dreher, S. D., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health. Available at: [Link]
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Technical Support Center: Improving Regioselectivity in the Functionalization of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for the regioselective functionalization of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging substrate. Here, we address common issues and provide troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your experiments and achieve your desired synthetic outcomes.
Understanding the Substrate: A Quick Overview
The molecule this compound presents a unique set of challenges and opportunities for regioselective functionalization. The key to successful synthesis lies in understanding the interplay of electronic effects, steric hindrance, and the differential reactivity of the three halogen atoms.
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[1][2] This provides a strong basis for selectively functionalizing the C-I bond while leaving the two C-Cl bonds intact for subsequent transformations.
-
Steric Hindrance: The iodine atom at the C2 position is flanked by two chlorine atoms at C1 and C3, creating a sterically congested environment. This can significantly impact the approach of bulky catalysts and coupling partners.[3][4][5][6]
-
Electronic Effects: The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, which deactivates the aromatic ring.[7][8][9][10] This electronic deficit influences the oxidative addition step in many catalytic cycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am planning a synthesis using this compound. At which position should I expect the initial functionalization to occur?
You should expect the initial functionalization to occur selectively at the C2 position, displacing the iodine atom. This is due to the significantly weaker carbon-iodine bond compared to the carbon-chlorine bonds, making it the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]
Key Principle: The success of regioselective functionalization of polyhalogenated aromatics often relies on exploiting the inherent differences in the bond dissociation energies of the carbon-halogen bonds.
Troubleshooting Guide 1: Poor or No Conversion in a Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C-I position of this compound, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in a Suzuki-Miyaura coupling with this substrate is a common issue, often stemming from the steric hindrance around the iodine atom and the electron-deficient nature of the ring. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
The Problem: The steric bulk around the C-I bond can prevent the palladium catalyst from efficiently undergoing oxidative addition. Your current catalyst/ligand system may not be suitable for this sterically demanding substrate.
-
The Solution: Employ bulky, electron-rich phosphine ligands that are known to promote the coupling of sterically hindered aryl halides.[3] Ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[6][11] These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13]
2. Base Selection:
-
The Problem: The choice of base is critical for the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or incomplete reaction.
-
The Solution: For sterically hindered couplings, stronger bases are often more effective. Consider switching from weaker bases like Na2CO3 to more potent options such as K3PO4, Cs2CO3, or K2CO3.[14]
3. Solvent and Temperature:
-
The Problem: The reaction may be too slow at lower temperatures, and the solvent might not be optimal for dissolving all reactants and intermediates.
-
The Solution: Screen a range of solvents. While toluene and dioxane are common choices, sometimes a more polar solvent like DMF or a solvent mixture can be beneficial.[15] Increasing the reaction temperature can also overcome the activation energy barrier for the oxidative addition step.[6]
4. Reaction Setup:
-
The Problem: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[12]
-
The Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period). Running the reaction under a positive pressure of an inert gas (argon or nitrogen) is crucial.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling This protocol is a starting point and may require further optimization for your specific boronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Readily available and effective with appropriate ligands. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands ideal for sterically hindered substrates.[6] |
| Base | K3PO4 (Potassium Phosphate) | A strong, non-nucleophilic base that promotes transmetalation.[14] |
| Solvent | Toluene or 1,4-Dioxane | Common solvents for Suzuki couplings. |
| Temperature | 100-110 °C | Higher temperatures can overcome steric and electronic barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for poor Suzuki-Miyaura coupling conversion.
Troubleshooting Guide 2: Lack of Regioselectivity in Sonogashira Coupling
Question: I am performing a Sonogashira coupling with a terminal alkyne and I am seeing some reaction at the chloro positions in addition to the desired coupling at the iodo position. How can I improve the regioselectivity?
Answer: While the C-I bond is significantly more reactive, under harsh conditions or with highly active catalysts, coupling at the C-Cl bond can occur. To enhance regioselectivity for the C-I position in a Sonogashira coupling, consider the following:
1. Reaction Temperature:
-
The Problem: High temperatures can provide enough energy to activate the stronger C-Cl bonds.
-
The Solution: Perform the reaction at the lowest temperature that allows for efficient coupling at the C-I bond. Often, Sonogashira couplings can proceed at room temperature.[15] Start at room temperature and only gently heat if the reaction is too sluggish.
2. Catalyst System:
-
The Problem: A highly reactive palladium catalyst might not discriminate well between the different C-X bonds.
-
The Solution: Use a standard Sonogashira catalyst system like Pd(PPh3)4/CuI.[16] The combination of a palladium catalyst and a copper(I) co-catalyst is generally very selective for C-I bonds under mild conditions.[15][16]
3. Reaction Time:
-
The Problem: Extended reaction times, especially at elevated temperatures, can lead to side reactions, including coupling at the less reactive sites.
-
The Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
Experimental Protocol: Regioselective Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh3)4 | A standard, reliable catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | Accelerates the reaction and is crucial for the catalytic cycle.[15] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in many cases. |
| Solvent | THF or Toluene | Anhydrous conditions are important. |
| Temperature | Room Temperature to 40 °C | Milder conditions favor selectivity for the C-I bond. |
Decision Tree for Optimizing Sonogashira Regioselectivity
Caption: Decision tree for improving Sonogashira coupling regioselectivity.
Troubleshooting Guide 3: Failure to Form a Grignard Reagent
Question: I am trying to form a Grignard reagent from this compound by reacting it with magnesium metal, but the reaction won't initiate. What can I do?
Answer: Grignard reagent formation can be notoriously difficult to initiate.[17][18][19] The high reactivity of the C-I bond is advantageous, but success hinges on meticulous experimental technique.
1. Anhydrous Conditions:
-
The Problem: Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[17][18]
-
The Solution: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents. Flame-drying the apparatus under vacuum just before use is highly recommended.
2. Magnesium Activation:
-
The Problem: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
The Solution: Activate the magnesium surface. This can be done by:
-
Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.
-
Adding a small crystal of iodine, which will react with the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
-
3. Initiation:
-
The Problem: The reaction can have a long induction period.
-
The Solution: Add a small portion of the aryl iodide to the activated magnesium in a minimal amount of solvent. Gentle heating with a heat gun may be necessary to start the reaction. Once initiated (indicated by bubbling and a color change), the rest of the aryl iodide solution should be added dropwise to maintain a gentle reflux.[17]
Experimental Protocol: Grignard Reagent Formation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Magnesium | Magnesium turnings | High surface area is beneficial. |
| Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating MgO layer. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents quenching by water and oxygen. |
| Addition | Add a small amount to initiate, then add dropwise. | Controls the exothermic reaction. |
Troubleshooting Guide 4: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination at the C-I position, but my yields are disappointingly low. What factors should I investigate?
Answer: Similar to Suzuki-Miyaura coupling, the steric hindrance and electronic nature of the substrate are key challenges in Buchwald-Hartwig amination.[4][13][20]
1. Ligand Choice:
-
The Problem: The ligand is crucial for facilitating both the oxidative addition and the C-N bond-forming reductive elimination. A suboptimal ligand will result in a slow and inefficient catalytic cycle.
-
The Solution: For sterically hindered aryl halides, biarylphosphine ligands are generally the most effective.[13] Consider ligands such as Josiphos, XPhos, or BrettPhos.[11]
2. Base Selection:
-
The Problem: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The strength of the base must be matched to the pKa of the amine.
-
The Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[11] For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[21]
3. Amine Substrate:
-
The Problem: Highly hindered amines may react slowly. Primary amines can sometimes undergo double arylation.
-
The Solution: For hindered amines, a more active catalyst system (e.g., a more electron-rich ligand) may be required. To avoid double arylation of primary amines, adjust the stoichiometry or consider using an ammonia equivalent.[21]
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd2(dba)3 or Pd(OAc)2 | Common and effective pre-catalysts. |
| Ligand | Biarylphosphine ligand (e.g., XPhos) | Essential for coupling sterically demanding substrates.[11] |
| Base | NaOt-Bu or LiHMDS | Strong, non-nucleophilic bases.[11][21] |
| Solvent | Toluene or Dioxane | Anhydrous and deoxygenated. |
| Temperature | 80-110 °C | Often requires heating to drive the reaction to completion. |
General Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Vertex AI Search. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts.
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
- Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes.
- PubMed. (2011). Coupling of ortho-substituted aryl chlorides with bulky amides.
- ACS Publications. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Unacademy. (n.d.). Direct influence of functional groups in mono-substituted Benzene.
- CK-12 Foundation. (2025). Directive Influence of Functional Group in Monosubstituted Benzene.
- Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Flow Chemistry. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Troubleshooting regioselectivity in cyclopropyl arene functionalization.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorination.
- BenchChem. (2025). Application Notes and Protocols: Formation of Aryl Grignard Reagents from Iodomethylbenzene.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Quora. (2018). Why are aryl halides less reactive towards an NS reaction?
- Filo. (2025). Why are aryl halides less reactive towards nucleophilic substitution reac...
- ResearchGate. (n.d.). Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- PubMed Central. (2022). Catalytic, Regioselective 1,4-Fluorodifunctionalization of Dienes.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for 1,2,4,5-Tetrachloro-3-iodobenzene in Suzuki Coupling Reactions.
- RSC Publishing. (n.d.). Regioselective surface functionalization of lithographically designed gold nanorods by plasmon-mediated reduction of aryl diazonium salts. Chemical Communications.
- National Institutes of Health. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline...
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole.
- BenchChem. (2025). Application Notes and Protocols for Grignard Reactions Involving 3,5-Dichlorotoluene Precursors.
- Google Patents. (n.d.). CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid.
- ResearchGate. (2025). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
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stability of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene under different reaction conditions
Technical Support Center: 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support guide for this compound (CAS 175205-56-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile polyhalogenated building block. Designed for researchers in synthetic chemistry and drug development, this guide explains the causality behind experimental outcomes to help you optimize your reactions and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Due to the presence of an iodo-substituent, this compound can be sensitive to light and air over long periods.[1] For optimal stability, it should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen.[2] While stable under normal conditions, taking precautions typical for air-sensitive reagents is recommended, especially when using it in anhydrous reactions, to prevent the introduction of moisture that could interfere with catalytic cycles.[3][4][5]
Q2: Which position on the aromatic ring is the most reactive in cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[6] This high reactivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step—the rate-limiting step in many catalytic cycles.[7] This inherent reactivity difference allows for highly site-selective functionalization at the C-2 position.[8]
Q3: How does the trifluoromethyl (-CF3) group influence the molecule's stability and reactivity?
A3: The trifluoromethyl group is a potent electron-withdrawing group, which has several major effects:
-
Enhanced Cross-Coupling Reactivity: It increases the electrophilicity of the aromatic ring, making the C-I bond more susceptible to oxidative addition by a palladium catalyst.[9] This generally leads to faster and more efficient cross-coupling reactions.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the -CF3 group, combined with the two chlorine atoms, deactivates the ring for electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[10][11] This can be a potential competing reaction pathway if strong nucleophiles are present.
-
Increased Thermal Stability: The presence of C-F bonds, which are the strongest single bonds in organic chemistry, contributes to the overall high thermal stability of the molecule.[12][13][14]
Q4: Is this compound thermally stable?
A4: Yes, trifluoromethyl- and chloro-substituted benzene derivatives generally exhibit high thermal stability.[15][16] The molecule can withstand the elevated temperatures commonly used in cross-coupling reactions (e.g., 80-120 °C) without significant decomposition. However, at very high temperatures, beyond typical reaction conditions, degradation would likely initiate at the weakest point, the C-I bond.[12]
Q5: Should I be concerned about the compound's stability in the presence of strong acids or bases?
A5: Caution is advised under certain conditions. While the compound is stable to the common inorganic bases used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), exposure to extremely strong bases could potentially lead to undesired side reactions. Exposure to superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), should be avoided, as these conditions can cause protolytic defluorination of the -CF3 group.[17]
Q6: Is this compound sensitive to light?
A6: Yes, aryl iodides can be photochemically labile. The C-I bond can undergo homolytic cleavage upon exposure to UV light, which can generate radical species and lead to compound degradation or unwanted side reactions.[18][19] It is best practice to protect the neat compound and its reaction mixtures from direct, prolonged exposure to light.[1]
Troubleshooting Guide for Synthetic Applications
This section addresses specific issues that may arise during experiments using this compound.
Problem 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira)
-
Possible Cause: Incomplete reaction or catalyst deactivation.
-
Troubleshooting Steps:
-
Verify Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that degassed solvents were used.[4]
-
Check Reagent Purity: Impurities in the boronic acid/ester (Suzuki) or terminal alkyne (Sonogashira) can poison the catalyst. Use high-purity reagents.
-
Confirm Selective Reactivity: The reaction should exclusively occur at the C-I bond. If your desired transformation requires coupling at a C-Cl bond, standard conditions are insufficient. Such a reaction would require a more active catalyst system (e.g., specialized phosphine ligands) and harsher conditions.[8]
-
Assess Base and Solvent: Ensure the chosen base and solvent are appropriate for the specific cross-coupling reaction. For Suzuki reactions, a range of bases like K₂CO₃, K₃PO₄, or CsF can be effective, often in solvent mixtures like dioxane/water or toluene/water.[6]
-
Problem 2: Formation of an Unexpected Side Product
-
Possible Cause: A competing reaction pathway is occurring.
-
Troubleshooting Steps:
-
Suspect Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains a potent nucleophile (e.g., an alkoxide from your base, a thiol, or an amine), it may displace one of the chlorine atoms. The strong electron-withdrawing effect of the -CF3 group makes the ring susceptible to such an attack.[10][20] To mitigate this, consider using a weaker, non-nucleophilic base or running the reaction at a lower temperature.
-
Check for Reductive De-iodination: A common side product is 1,3-dichloro-5-(trifluoromethyl)benzene, where the iodine has been replaced by a hydrogen atom.[21] This can happen if there is a hydrogen source in the reaction (e.g., trace water, alcohol solvent) and a catalyst capable of promoting hydrogenolysis. Using strictly anhydrous conditions can help prevent this.
-
Identify Homocoupling Products: In Sonogashira reactions, the terminal alkyne can couple with itself (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.[22] To avoid this, run the reaction under strictly anaerobic conditions or consider using a copper-free Sonogashira protocol.[23]
-
Problem 3: Compound Appears to Degrade During Reaction Setup or Workup
-
Possible Cause: Photochemical or chemical instability.
-
Troubleshooting Steps:
-
Protect from Light: As an aryl iodide, the compound is susceptible to photodegradation.[18][19] Perform the reaction in a flask wrapped in aluminum foil or in a laboratory with minimal UV light exposure.
-
Avoid Acidic Workup Conditions: Do not use strong acids during the aqueous workup. A standard workup with water and brine followed by extraction is generally safe. Strong acids could potentially damage the -CF3 group.[17]
-
Analyze Starting Material: Before starting a reaction, confirm the purity of your this compound via NMR or GC-MS to ensure it has not degraded during storage.
-
Visual Troubleshooting Workflow: Failed Cross-Coupling
Below is a logical workflow to diagnose a failed or low-yielding cross-coupling reaction.
Caption: Troubleshooting decision tree for cross-coupling reactions.
Stability Profile Summary
The following table summarizes the stability of this compound under various conditions.
| Condition | Stability | Notes and Key Considerations |
| Thermal | High | Stable at typical reaction temperatures (up to ~150 °C). The -CF3 and -Cl groups enhance thermal stability.[13][14] |
| Photochemical | Low to Moderate | Susceptible to degradation upon UV light exposure due to the labile C-I bond. Reactions should be protected from light.[18][19] |
| Acidic | Moderate | Stable in weakly acidic media. Avoid superacids, which can cause decomposition of the -CF3 group.[17] |
| Basic | High | Stable to common inorganic bases (carbonates, phosphates). Strong nucleophilic bases may induce SNAr at a C-Cl position. |
| Oxidative | High | The aromatic ring is electron-deficient and generally resistant to oxidation. |
| Reductive | Moderate | The C-I bond is the most susceptible to reduction (hydrogenolysis), followed by the C-Cl bonds. |
Experimental Protocol: Site-Selective Sonogashira Coupling
This protocol describes a self-validating method for the selective coupling of a terminal alkyne at the C-2 (iodo) position.
Objective: To synthesize 1,3-dichloro-2-(phenylethynyl)-5-(trifluoromethyl)benzene.
Reagents and Equipment:
-
This compound (1.0 mmol, 341 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)
-
Triethylamine (TEA) (5 mL, degassed)
-
Toluene (5 mL, anhydrous and degassed)
-
Schlenk flask (25 mL), magnetic stirrer, inert gas line (Argon), TLC plates, GC-MS vials.
Workflow Diagram:
Caption: Step-by-step workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
Preparation:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (341 mg), Pd(PPh₃)₄ (35 mg), and CuI (11.5 mg).
-
Seal the flask, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
-
Reaction Setup:
-
Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) and degassed triethylamine (5 mL) via syringe.
-
Finally, add phenylacetylene (132 µL) via syringe.
-
Place the flask in a pre-heated oil bath at 60 °C and stir vigorously.
-
-
Self-Validation & Monitoring:
-
Initial Check (t=0): Spot the starting material (dissolved in ethyl acetate) on a TLC plate (e.g., 95:5 Hexane:EtOAc).
-
In-Process Check (t=1 hour): Carefully take a small aliquot from the reaction mixture and spot it on the same TLC plate. A new, higher Rf spot corresponding to the product should be visible, and the starting material spot should be diminished. This confirms the reaction is proceeding.
-
Completion Check (t=2-4 hours): Continue monitoring by TLC until the starting material spot is no longer visible.
-
Final Validation: Upon completion, take a small sample, dilute it with ethyl acetate, and analyze by GC-MS. The expected product mass (m/z = 314/316) should be the major peak, confirming selective coupling at the iodine position. The absence of a peak at m/z = 341 confirms full consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
References
- Benchchem. degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- PubMed.
- Scilit.
- Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. (2008-04-12).
- Ossila. Air Sensitive Compounds.
- MDPI.
- Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. (2025-11-06).
- PMC - NIH. Protolytic defluorination of trifluoromethyl-substituted arenes.
- Fisher Scientific.
- Chemistry Stack Exchange. Storage of air and temperature sensitive reagents [closed]. (2023-11-04).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- This compound | CAS 175205-56-8.
- PMC - PubMed Central - NIH.
- PMC - NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Sigma-Aldrich. 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene.
- Chemistry LibreTexts. 16.
- Request PDF. Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. (2025-08-06).
- IJCRT.org.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Organic Chemistry | OpenStax. 16.
- Longdom Publishing.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09).
- PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 35361.
- MDPI.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. longdom.org [longdom.org]
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- 16. mdpi.com [mdpi.com]
- 17. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,3-Dichloro-5-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 35361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. thalesnano.com [thalesnano.com]
troubleshooting failed reactions involving 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Technical Support Center: 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for this compound (CAS 175205-56-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent. Its unique structure—featuring a sterically crowded core, three halogens of differential reactivity, and a potent electron-withdrawing group—offers significant synthetic opportunities but also presents specific challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during reactions with this compound, providing explanations grounded in mechanistic principles.
Q1: What is the expected order of reactivity for the halogens on this molecule in palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond dissociation energy. The general trend for reactivity is I > Br > OTf > Cl .[1]
For this compound, the C–I bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C–Cl bonds.[1] Therefore, under controlled conditions, you can achieve highly selective coupling at the 2-iodo position while leaving the two chloro substituents untouched. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group further enhances the reactivity of the C-I bond toward oxidative addition, a critical first step in many catalytic cycles.[2]
Q2: My Suzuki-Miyaura coupling reaction at the iodo position is failing or giving very low yields. What are the most common causes?
Failure in Suzuki-Miyaura couplings involving this sterically demanding substrate often traces back to a few key parameters. Let's break down the likely culprits:
-
Inadequate Catalyst System (Palladium & Ligand): The steric hindrance around the iodine atom, caused by the two adjacent chlorine atoms, makes oxidative addition challenging. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Success hinges on using a catalyst system designed for sterically hindered substrates.
-
Expert Insight: You need bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands.[3] Ligands such as SPhos , XPhos , or tBuXPhos are excellent starting points.[4] They stabilize the palladium center and promote both the oxidative addition and the subsequent reductive elimination steps, which can also be slow for sterically congested products.[5][6] Using air-stable pre-catalysts (e.g., XPhos Pd G3) is also highly recommended for reproducibility.[4]
-
-
Suboptimal Base Selection: The base plays a critical role in the Suzuki-Miyaura reaction; it activates the organoboron species to facilitate transmetalation.[7]
-
Expert Insight: A common mistake is using a base that is too weak or not suitable for the specific reaction conditions. For this substrate, aqueous potassium carbonate (K₂CO₃) is a standard choice, but if you observe low conversion or side reactions like proto-deborylation (loss of the boronic acid group), switching to a stronger, non-aqueous base is advisable.[4] Finely powdered, anhydrous potassium phosphate (K₃PO₄) is often the solution, as it minimizes competing hydrolysis of the boronic acid or ester.[1][4]
-
-
Proto-deiodination Side Reaction: You may observe the formation of 1,3-dichloro-5-(trifluoromethyl)benzene, where the iodine has been replaced by a hydrogen atom.
-
Expert Insight: This side reaction can occur if the catalytic cycle is inefficient, allowing for competing pathways. It is often exacerbated by the presence of water or other protic sources. Using anhydrous solvents and reagents is crucial. A more active catalyst system that accelerates the desired cross-coupling over the dehalogenation pathway can also suppress this side reaction.[1]
-
-
Solvent and Temperature Issues: The substrate may have limited solubility in common solvents at room temperature.
Q3: I am observing significant homocoupling of my boronic acid coupling partner. How can I minimize this?
The homocoupling of boronic acids to form a biaryl byproduct is a frequent issue, often caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.
-
Expert Insight: The most effective solution is to ensure the reaction is performed under strictly anaerobic conditions.[9]
-
Rigorous Degassing: Degas your solvent thoroughly before use. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes can suffice.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.
-
Ligand Choice: Bulky phosphine ligands, which are already recommended for this substrate, can also help suppress homocoupling by sterically shielding the palladium center.[4]
-
Q4: Can I perform a selective Sonogashira coupling at the iodine position, and what conditions are best?
Yes, selective Sonogashira coupling is highly feasible due to the superior reactivity of the C-I bond.[10] The reaction couples the aryl iodide with a terminal alkyne.
-
Expert Insight: A standard Sonogashira protocol is an excellent starting point.[11]
-
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI ) is standard. The copper facilitates the formation of a copper acetylide, which speeds up the transmetalation step.[11]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is required. It serves as both the base and often as a co-solvent with another solvent like THF or DMF.[11]
-
Troubleshooting Glaser Coupling: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[9] Like boronic acid homocoupling, this is driven by oxygen. Maintaining a strictly inert atmosphere is the primary method to prevent it.
-
Q5: Is it possible to perform a second coupling reaction at one of the C-Cl positions after successfully coupling at the C-I position?
Yes, this is a powerful strategy for creating highly substituted, complex molecules. However, activating the C-Cl bond for a second cross-coupling is significantly more challenging than activating the C-I bond and requires a different set of conditions.[8]
-
Expert Insight:
-
Forcing Conditions: You will need higher reaction temperatures (often >110 °C), longer reaction times, and a more potent catalyst system.
-
Specialized Catalysts: Catalyst systems developed specifically for activating aryl chlorides are necessary. This often involves even more sterically demanding and electron-rich ligands (e.g., certain Buchwald ligands or N-heterocyclic carbene (NHC) ligands) and a strong base like K₃PO₄ or sodium tert-butoxide (NaOtBu).[7][12]
-
Sequential Approach: The two coupling steps must be performed sequentially. First, perform the selective coupling at the iodo- position under milder conditions. Then, after purification of the mono-coupled product, subject it to the more forcing conditions required for the C-Cl activation.
-
Visual Guide: Reactivity & Troubleshooting
Caption: Reactivity hierarchy and a troubleshooting decision tree for common issues.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inappropriate catalyst/ligand for sterically hindered substrate. 2. Base is too weak or inappropriate. 3. Reaction temperature is too low. 4. Impure or wet starting materials/solvents. | 1. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a palladium source or use an air-stable pre-catalyst.[3][4] 2. Switch to a stronger base like anhydrous K₃PO₄ or Cs₂CO₃.[1] 3. Increase temperature to 80-110 °C. 4. Use freshly purified, anhydrous reagents and solvents. |
| Proto-deiodination | 1. Presence of water or other proton sources. 2. Catalytic cycle is too slow, allowing side reactions to compete. | 1. Ensure strictly anhydrous conditions.[4] 2. Increase catalyst/ligand loading or switch to a more active ligand system to accelerate the desired coupling.[1] |
| Homocoupling (Boronic Acid) | 1. Presence of oxygen in the reaction vessel. 2. Catalyst decomposition. | 1. Thoroughly degas all solvents and maintain a strict inert (Ar/N₂) atmosphere throughout the reaction.[9] 2. Use a robust pre-catalyst and ensure proper ligand-to-metal ratio. |
| Glaser Coupling (Alkyne) | 1. Presence of oxygen, which promotes oxidative homocoupling. | 1. Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.[9] |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is sensitive to the base or other reaction conditions. | 1. Screen lower temperatures for shorter reaction times. 2. Switch to a milder base (e.g., K₂CO₃ if K₃PO₄ is causing issues) and monitor the reaction closely to avoid prolonged heating after completion. |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a validated starting point for the selective coupling at the C-I position.
Objective: To synthesize 2-(4-methoxyphenyl)-1,3-dichloro-5-(trifluoromethyl)benzene via a selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 eq)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen manifold)
-
Syringes and needles
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 pre-catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask.
-
Degassing: Bubble argon through the stirred reaction mixture for 15 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. 2016;18(9):2323-2326. [Link]
-
Palladium-Catalyzed Selective Defluoroalkylation of (Trifluoromethyl)arenes. Journal of the American Chemical Society. 2023. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. 2024. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. NIH National Center for Biotechnology Information. 2016. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. NIH National Center for Biotechnology Information. 2011. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. 2014. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Organic Chemistry Data. [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. 2018. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. 2019. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2023. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. 2021;23(13):5046-5050. [Link]
Sources
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. calibrechem.com [calibrechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scaling Up Reactions with 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Introduction: Understanding the Challenge
Welcome to the technical support guide for 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene (CAS 175205-56-8). This highly functionalized aryl halide is a valuable building block in medicinal chemistry and materials science due to its unique electronic and steric properties. However, its structure—featuring a reactive iodine atom flanked by two chlorine atoms and a potent electron-withdrawing trifluoromethyl group—presents specific challenges, particularly during reaction scale-up.[1]
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of using this substrate in common cross-coupling reactions and successfully transition from bench-scale discovery to larger-scale synthesis.
Reagent Profile at a Glance
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 175205-56-8 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃I | [1] |
| Molecular Weight | 340.89 g/mol | [1] |
| Key Structural Features | - Highly reactive C-I bond for cross-coupling. - Significant steric hindrance from two ortho-chloro substituents. - Strong electron-withdrawing effect from the -CF₃ group. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this molecule?
The reactivity of this compound is dominated by three key features:
-
Selective Reactivity of the C-I Bond: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds. This makes the iodine the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Electronic Activation: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. This electronic deficit on the aromatic ring generally accelerates the rate-limiting oxidative addition step in many cross-coupling catalytic cycles.[2][3]
-
Steric Hindrance: The two chlorine atoms positioned ortho to the iodine create a sterically congested environment. This is the most significant challenge, as it can severely hinder the approach of the palladium catalyst, slowing down or completely inhibiting the reaction.[4][5]
Q2: I'm planning my first experiment. Which cross-coupling reaction should I start with?
The choice of reaction is dictated by the bond you intend to form (C-C, C-N, etc.). For this substrate, the most common and well-documented transformations are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Given the steric hindrance, success in any of these reactions is highly dependent on the selection of a robust catalyst system, particularly the ligand. For initial screening, a Suzuki-Miyaura coupling is often a good starting point due to the vast array of available catalysts and generally robust conditions.
Q3: What are the critical safety precautions for handling this compound?
While a specific Safety Data Sheet (SDS) for this exact compound must always be consulted, related polyhalogenated and trifluoromethylated benzene derivatives require careful handling.
-
Corrosivity and Irritation: Similar compounds are classified as corrosive and can cause severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Inhalation: Handle in a well-ventilated fume hood to avoid inhaling vapors.[6]
-
Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents, and keep the container tightly sealed under an inert atmosphere.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. However, the steric bulk of this compound can lead to common failure points.
Problem 1: Low or no conversion of the starting material.
-
Q: My reaction isn't working. I'm using Pd(PPh₃)₄ and K₂CO₃. What's wrong? A: This is a classic case of an inadequate catalyst system for a sterically demanding substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective because the triphenylphosphine ligands are not bulky enough to promote the formation of the highly reactive, monoligated Pd(0) species needed to overcome the steric barrier of the two ortho-chlorines.[4][8]
Solution:
-
Switch to a Bulky, Electron-Rich Ligand: The key to success is using specialized biarylphosphine ligands (often called "Buchwald ligands"). These ligands stabilize the catalytically active monoligated L-Pd(0) species that is necessary for efficient oxidative addition into the hindered C-I bond.[8]
-
Use a Modern Precatalyst: Air-stable palladium precatalysts are designed to generate the active Pd(0) species reliably in situ. They are highly effective for challenging couplings.[4][9]
-
| Recommended Catalyst Systems for Hindered Suzuki Coupling | | :--- | :--- | | Palladium Source | Ligand | Recommended Base | Typical Solvent | | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | | XPhos Pd G3/G4 | (Ligand is part of the precatalyst) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O |
-
Q: I've switched to an XPhos-based catalyst but my yield is still poor. What else can I check? A: If the catalyst is appropriate, the next most likely issues are the base and reaction conditions. The transmetalation step, where the boron-containing partner transfers its organic group to the palladium, can be slow.
Solutions:
-
Use a Stronger Base: For difficult couplings, weaker bases like K₂CO₃ are often insufficient. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective at promoting the formation of the reactive boronate species required for transmetalation.[8][9]
-
Increase Temperature: Increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome the activation barriers for both oxidative addition and transmetalation.[9]
-
Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst.[3][9] Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).
-
Problem 2: I'm seeing significant protodeboronation of my boronic acid.
-
Q: My aryl boronic acid is being converted back to the parent arene. How do I stop this? A: Protodeboronation is a common side reaction, especially under basic conditions with excess water, that consumes your coupling partner.[8]
Solutions:
-
Use a Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
-
Minimize Water: While a small amount of water can be beneficial, excess water can accelerate this side reaction. Try using a solvent system with less water or even anhydrous conditions, though this may require different bases (e.g., K₃PO₄ is not very soluble in pure toluene).
-
Use a Milder Base: If possible with your substrate, a weaker base may reduce the rate of protodeboronation, but this often comes at the cost of a slower overall reaction.
-
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine the this compound (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[8]
-
Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[8]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds with terminal alkynes. With this substrate, the main challenge is avoiding the dimerization of the alkyne partner.
Problem: My main product is the homocoupled alkyne (Glaser coupling), with little to no desired product formed.
-
Q: I'm getting a lot of the Glaser byproduct. Why is this happening? A: This is the most common failure mode for Sonogashira reactions with challenging substrates.[5] The desired cross-coupling is kinetically slow due to the steric hindrance on your aryl iodide. This gives the copper co-catalyst ample time to mediate the oxidative homocoupling of your terminal alkyne, which becomes the dominant pathway.[4]
Solution: Switch to a Copper-Free Protocol. This is the most definitive way to eliminate Glaser homocoupling.[4][10][11] Copper-free conditions rely on a palladium catalyst and a suitable base (often an amine like triethylamine or diisopropylamine, which can also act as the solvent).
Recommended Copper-Free Sonogashira Conditions:
-
Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a bulky ligand.
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of THF/diisopropylamine.
-
Temperature: Elevated temperatures are typically required (50–80 °C).
-
-
Q: Even with copper-free conditions, my reaction is very slow. How can I speed it up? A: The slow reaction is still due to the sterically hindered oxidative addition.
-
Use a More Active Catalyst: As with the Suzuki reaction, employing a palladium source with a bulky, electron-rich ligand like XPhos can significantly accelerate the reaction.[5]
-
Increase Concentration/Temperature: Carefully increasing the reaction temperature or concentration can improve rates, but monitor for potential decomposition of the starting materials or product.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction forms C-N bonds and is highly sensitive to the choice of ligand, base, and amine coupling partner.
Problem: My amination reaction fails to give any product.
-
Q: I'm trying to couple a secondary amine using Pd₂(dba)₃, BINAP, and NaOtBu, but I only recover starting material. What's the issue? A: While BINAP is a good ligand, it may not be optimal for this highly hindered substrate.[12] The Buchwald-Hartwig amination requires a delicate balance: the catalyst must be active enough for oxidative addition but also able to undergo reductive elimination to release the product. For extremely hindered substrates, more specialized ligands are often necessary.
Solutions:
-
Select a More Effective Ligand: Modern dialkylbiaryl phosphine ligands are designed specifically for challenging couplings. Ligands like XPhos or Josiphos-type ligands often provide superior results.[13][14]
-
Check Your Base: Sodium tert-butoxide (NaOtBu) is a strong base and generally a good starting point.[14] However, ensure it is fresh and from a recently opened bottle, as it is hygroscopic and can lose activity. For some sensitive amines, a different base like LHMDS or K₃PO₄ might be required.[15]
-
Verify Amine and Reagent Quality: Ensure your amine is pure and that all reagents are anhydrous, as water can interfere with the catalytic cycle.
-
General Scale-Up Considerations
Transitioning a successful bench-scale reaction to a larger scale (e.g., >10 g) introduces new challenges that are often not apparent in small flasks.
-
Q: What are the most critical factors to monitor during scale-up? A:
-
Heat Transfer: Cross-coupling reactions are often exothermic. What is easily dissipated in a 100 mL flask can cause a dangerous temperature spike in a 5 L reactor. This can lead to catalyst decomposition and the formation of impurities. Solution: Use a jacketed reactor with precise temperature control and consider slower addition of one of the reagents to manage the exotherm.
-
Mixing and Mass Transfer: In heterogeneous mixtures (common with bases like K₃PO₄), efficient stirring is vital. Poor mixing on a larger scale can lead to localized "hot spots" or areas of low reactivity, resulting in an incomplete or messy reaction. Solution: Use an overhead mechanical stirrer and ensure the reactor geometry is appropriate for efficient agitation of solids.
-
Purification Strategy: A reaction that is "clean" enough for purification by column chromatography on a 100 mg scale may be a nightmare on a 100 g scale. Solution: Before scaling up, develop a robust, non-chromatographic purification method. Investigate crystallization, trituration, or liquid-liquid extraction to isolate your product in high purity.
-
References
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [ResearchGate]. Available at: [Link]
-
This compound | CAS 175205-56-8. [Bluestar-interchem]. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? [Reddit]. Available at: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Royal Society of Chemistry]. Available at: [Link]
-
Struggling with Suzuki Reaction. [Reddit]. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [KAUST Repository]. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [KAUST]. Available at: [Link]
-
1,3-Dichloro-5-(trifluoromethyl)benzene PubChem CID 35361. [PubChem]. Available at: [Link]
-
Buchwald–Hartwig amination. [Wikipedia]. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. [Yoneda Labs]. Available at: [Link]
-
Buchwald-Hartwig Amination. [Chemistry LibreTexts]. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. [Organic Chemistry Portal]. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [MDPI]. Available at: [Link]
-
This compound, 97%, Thermo Scientific. [Fisher Scientific]. Available at: [Link]
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1,2,3-triiodo-5-nitrobenzene. [Organic Syntheses]. Available at: [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline. [ResearchGate]. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [MDPI]. Available at: [Link]
-
Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. [NIH]. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Vanderbilt University]. Available at: [Link]
-
2,3-DICHLORO-5,6-DICYANOBENZOQUINONE. [Organic Syntheses]. Available at: [Link]
-
1,3-Dichloro-5-iodo-2,4,6-trifluorobenzene PubChem CID 85780637. [PubChem]. Available at: [Link]
-
1,3-Difluoro-5-iodobenzene PubChem CID 2778221. [PubChem]. Available at: [Link]
-
1,3-Dichloro-5-iodobenzene PubChem CID 76424. [PubChem]. Available at: [Link]
-
2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene PubChem CID 94398. [PubChem]. Available at: [Link]
-
Chemical Properties of Benzene, 2,4-dichloro-1-(trifluoromethyl)- (CAS 320-60-5). [Cheméo]. Available at: [Link]
-
Halogenation of benzene - fluorination and iodination. [YouTube]. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene Derivatives
For researchers in medicinal chemistry and materials science, the synthesis of novel compounds is only the beginning. The crucial, non-negotiable next step is the rigorous and unambiguous confirmation of the molecular structure. This is particularly true for complex scaffolds like 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene, where the dense arrangement of halogen and trifluoromethyl substituents presents unique analytical challenges. An incorrect structural assignment can invalidate biological data, derail research programs, and waste significant resources.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the structure of these intricate molecules. We will move beyond mere procedural descriptions to explain the underlying scientific rationale, ensuring that every experimental choice is justified and every piece of data is cross-validated. Our approach is built on a synergistic workflow that combines multiple spectroscopic and analytical methods, transforming structural elucidation from a checklist into a logical, self-validating process.
The Analytical Challenge: Why This Scaffold Demands a Multi-Pronged Approach
The this compound core presents several challenges that necessitate a robust analytical strategy:
-
Isomeric Ambiguity: Subtle shifts in reaction conditions can potentially lead to different substitution patterns. Distinguishing between, for instance, a 1,3-dichloro-2-iodo isomer and a 1,2-dichloro-3-iodo isomer is impossible without detailed connectivity data.
-
Complex Spectroscopic Signatures: The combined electronic effects of two chloro atoms (electron-withdrawing, ortho-para directing), an iodo atom (weakly deactivating), and a potent electron-withdrawing trifluoromethyl group create a complex electronic environment. This leads to ¹H and ¹³C NMR chemical shifts that may not be intuitively predictable.[1][2]
-
Lack of Protons: With only two protons on the aromatic ring, traditional ¹H NMR provides limited, albeit crucial, information.
A single technique is insufficient to overcome these challenges. Only a multi-technique workflow, where the results from each analysis corroborate the others, can provide the required level of confidence.
The Definitive Validation Workflow
We advocate for a hierarchical approach to structural validation. This workflow begins with a rapid, high-level confirmation of mass and formula, proceeds to detailed connectivity mapping, and culminates in the absolute spatial arrangement of atoms if required.
Caption: A hierarchical workflow for validating complex molecular structures.
Comparison of Core Analytical Techniques
Each technique provides a unique and essential piece of the structural puzzle. Their strengths and limitations are summarized below.
| Technique | Primary Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition (Molecular Formula) | High accuracy and sensitivity; provides molecular weight to several decimal places.[3][4] | Provides no information on atom connectivity or isomerism. |
| ¹H NMR | Proton environment and scalar coupling | Reveals the number of unique protons, their electronic environment, and proximity to other protons (J-coupling).[5] | Limited information for molecules with few protons. |
| ¹³C NMR | Carbon backbone structure | Shows the number of unique carbon atoms in the molecule.[1][5] | Low natural abundance of ¹³C results in lower sensitivity. |
| ¹⁹F NMR | Fluorine environment | Highly sensitive due to 100% natural abundance of ¹⁹F; provides a clean signal for the CF₃ group.[6][7][8][9] | Only applicable to fluorine-containing compounds. |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity | Establishes direct (¹J) and long-range (²⁻⁴J) correlations between nuclei (H-H, C-H), definitively mapping the molecular structure.[9][10][11][12] | Requires more instrument time and expertise for interpretation. |
| X-ray Crystallography | Absolute 3D atomic structure | Provides an unambiguous, three-dimensional map of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.[13][14][15][16][17] | Requires a high-quality single crystal, which can be difficult to grow. |
Detailed Experimental Protocols
Scientific integrity requires reproducible methods. The following are standard protocols for the key experiments.
Protocol 1: NMR Sample Preparation
Causality: Proper sample preparation is paramount to acquiring high-quality spectra. The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte's peaks in ¹H NMR.[18] Ensuring a homogeneous solution free of particulate matter is essential for optimal magnetic field shimming, which leads to sharp, well-resolved peaks.
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 15-25 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in a clean, dry vial using approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample must be fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 2: HRMS Sample Preparation (Electrospray Ionization)
Causality: HRMS determines the mass-to-charge ratio with high precision, allowing for the calculation of the elemental formula.[3] Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules, minimizing fragmentation and preserving the molecular ion.
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Dilution: Create a dilute solution (e.g., 1-10 µg/mL) from the stock solution using a suitable solvent system (often methanol/water with 0.1% formic acid to promote ionization).
-
Analysis: Infuse the dilute solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Interpretation: A Case Study
Let's consider a hypothetical derivative, Compound X , synthesized from 2,6-dichloro-3-(trifluoromethyl)aniline. The goal is to confirm its structure as 4-amino-1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene .
Step 1: HRMS Analysis
The first step is to confirm the elemental composition.
-
Expected Formula: C₇H₃Cl₂F₃IN
-
Calculated Monoisotopic Mass: 354.8845
-
Observed Mass: 354.8851
The observed mass is within a very small tolerance (e.g., < 5 ppm) of the calculated mass, providing strong confidence in the proposed molecular formula. The distinctive isotopic pattern of two chlorine atoms would also be observed.
Step 2: ¹⁹F and ¹H NMR Spectroscopy
These quick 1D experiments provide the first look at the electronic environment.
-
¹⁹F NMR: A single, sharp peak is expected for the -CF₃ group. Its chemical shift provides information about the electronic nature of the ring. For a trifluoromethyl group meta to an amino group and ortho/para to halogens, a shift around -63 ppm (relative to CFCl₃) is reasonable.[7]
-
¹H NMR: The structure has two distinct aromatic protons and protons from the amino group.
-
The aromatic proton (H-6) is ortho to a chlorine and meta to the CF₃ group.
-
The other aromatic proton (H-4) is ortho to the amino group and meta to two chlorine atoms.
-
The -NH₂ protons will appear as a broad singlet.
-
Table of Simulated NMR Data for Compound X
| Nucleus | Experiment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1D NMR | 7.45 | s | 1H | H-6 |
| ¹H | 1D NMR | 6.80 | s | 1H | H-4 |
| ¹H | 1D NMR | 4.10 | br s | 2H | -NH₂ |
| ¹⁹F | 1D NMR | -63.2 | s | - | -CF₃ |
| ¹³C | 1D NMR | 145.1 | s | - | C-1 (-NH₂) |
| ¹³C | 1D NMR | 135.5 | q | - | C-5 (-CF₃) |
| ¹³C | 1D NMR | 132.8 | s | - | C-2, C-3 (C-Cl) |
| ¹³C | 1D NMR | 123.4 | q | - | -CF₃ |
| ¹³C | 1D NMR | 118.0 | s | - | C-6 |
| ¹³C | 1D NMR | 115.2 | s | - | C-4 |
| ¹³C | 1D NMR | 95.7 | s | - | C-2 (C-I) |
Note: 'q' denotes a quartet due to coupling with ¹⁹F. Chemical shifts are hypothetical but based on related structures.[13]
Step 3: 2D NMR for Connectivity Confirmation
While the 1D spectra are consistent with the proposed structure, they do not prove it. For that, we turn to 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are 2 to 4 bonds away.[10][12] This is the key to assembling the molecular fragments.
Caption: Key 2- and 3-bond HMBC correlations proving the structure of Compound X.
Interpretation of HMBC Correlations:
-
H-6 (δ 7.45): This proton shows a correlation to the carbon bearing the CF₃ group (C-5) and the carbon bearing the other proton (C-4). This three-bond (³J) correlation firmly places H-6 between these two carbons.
-
H-4 (δ 6.80): This proton correlates to the carbon bearing the other proton (C-6) and the carbon bearing the CF₃ group (C-5). Critically, it also shows a correlation to the carbon bearing the iodine (C-2). This is a definitive link that establishes the 1,2,3,4-substitution pattern.
-
-NH₂ (δ 4.10): The amino protons would show correlations to the carbon they are attached to (C-1) and the adjacent carbons (C-6 and C-2), locking in the position of the amino group.
The combination of these long-range correlations allows for the unambiguous assembly of the entire molecular scaffold, piece by piece, leaving no doubt as to the final structure.
Step 4: The Final Arbiter - X-ray Crystallography
For a completely novel derivative, or if any spectroscopic data remains ambiguous, single-crystal X-ray crystallography provides the ultimate proof. This technique yields a 3D electron density map of the molecule, from which the precise location of every atom can be determined.[13][14] It is considered the "gold standard" for structural determination.[16]
Conclusion
The structural validation of complex molecules like this compound derivatives is not a task for a single analytical technique. It requires a logically constructed workflow that leverages the complementary strengths of mass spectrometry and multi-dimensional NMR. High-resolution MS acts as the gatekeeper, confirming the elemental formula. A suite of 1D (¹H, ¹³C, ¹⁹F) and, most critically, 2D (HMBC, HSQC) NMR experiments then serves to meticulously map the atomic connectivity. For truly novel systems, X-ray crystallography provides the final, irrefutable evidence. By adhering to this rigorous, multi-faceted approach, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent discoveries.
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Kuchar, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
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Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447. [Link]
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CURRENTA. (n.d.). Mass spectrometry for structural elucidation. [Link]
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Pioneer Academic Publishing Limited. (2021). A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. Journal of Progress in Engineering and Physical Science, 4(1). [Link]
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-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene, a highly substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its spectral features, compare its signature with that of structurally related alternatives, and provide a robust experimental protocol for obtaining high-fidelity data.
Part 1: The Unique Spectroscopic Signature of a Polysubstituted Benzene
The structure of this compound presents a fascinating case for NMR analysis. The benzene ring is substituted with three distinct, strongly electron-withdrawing groups: two chlorine atoms, an iodine atom, and a trifluoromethyl (CF₃) group. This substitution pattern removes all planes of symmetry from the molecule, rendering every carbon and hydrogen atom on the aromatic ring chemically unique.
The primary driver of the chemical shifts observed in the NMR spectrum is the electronic environment of each nucleus. In aromatic systems, the circulation of π-electrons generates a "ring current" that strongly deshields the protons attached to the ring, moving their signals downfield in the ¹H NMR spectrum to a characteristic range of 6.5-8.0 ppm.[1] The presence of electron-withdrawing substituents further amplifies this deshielding effect, pulling electron density out of the ring and causing the attached protons to resonate at even higher chemical shift values.[2][3]
¹H NMR Spectral Analysis
For this compound, we anticipate two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two non-equivalent protons, H-4 and H-6.
-
H-4: This proton is flanked by the CF₃ group and a chlorine atom.
-
H-6: This proton is positioned between a chlorine atom and the carbon bearing the iodine.
Both protons are heavily deshielded due to the cumulative electron-withdrawing effects of the four substituents. We can predict their signals to appear significantly downfield, likely above 7.5 ppm. These two protons are positioned meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz. Therefore, the expected pattern is two distinct doublets.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight unique signals:
-
Six signals for the six chemically non-equivalent aromatic carbons.
-
One signal for the trifluoromethyl carbon.
The chemical shifts of the aromatic carbons (typically 110-160 ppm) are also highly sensitive to substituent effects.[2]
-
Carbons bearing substituents (C-1, C-2, C-3, C-5): These quaternary carbons will have their chemical shifts significantly influenced by the directly attached halogen or CF₃ group. The carbon attached to iodine (C-2) may experience an upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding.
-
Protonated carbons (C-4, C-6): Their shifts will also be downfield relative to benzene due to the overall electron-poor nature of the ring.
-
Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹⁹F has a spin I=1/2). Its chemical shift is typically observed in the range of 120-130 ppm.[4]
The diagram below illustrates the predicted influence of the electron-withdrawing groups (EWGs) on the electron density of the aromatic ring.
Caption: Influence of Electron-Withdrawing Groups (EWGs) on the Benzene Ring.
Part 2: Comparative Spectroscopic Data
To contextualize the spectral data of our target compound, it is instructive to compare it with simpler, related molecules. The following table summarizes the ¹H and ¹³C NMR data for this compound and key alternatives. The data for the target compound are predicted based on established substituent effects, while data for alternatives are sourced from spectral databases.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |
| This compound (Target) | H-4: ~7.9 (d)H-6: ~7.7 (d) | C-CF₃: ~122 (q)Aromatic C: 6 signals in 120-145 range | Extreme downfield shifts for both protons due to the cumulative effect of four EWGs. |
| 1,3-Dichlorobenzene | H-2: 7.30 (t)H-4/6: 7.21 (d)H-5: 6.98 (t) | 134.9, 130.6, 128.5, 126.6 | Protons are significantly more shielded (upfield) without the I and CF₃ groups. |
| (Trifluoromethyl)benzene [5] | H-2/6: 7.58 (d)H-3/4/5: 7.45 (m) | 131.5 (q, J=32Hz), 130.0, 128.9, 125.5 (q, J=4Hz) | The CF₃ group alone causes a significant downfield shift compared to benzene (δ 7.3 ppm). |
| 1,3,5-Trifluorobenzene [6] | 6.75 (m) | 164.1 (dt), 112.9 (t), 98.2 (t) | Demonstrates the strong shielding/deshielding effects of fluorine depending on position and coupling. |
This comparison clearly demonstrates the potent deshielding influence of the trifluoromethyl group and the cumulative effect of multiple halogen substituents, pushing the proton signals of our target compound into a distinct, downfield region of the spectrum.
Part 3: Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for the analysis of halogenated aromatic compounds.
Step 1: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. Its residual proton signal appears at ~7.26 ppm.[7]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount (1-2 µL) of a 1% solution of tetramethylsilane (TMS) in the deuterated solvent. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[4]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Step 2: NMR Instrument Setup & Data Acquisition (400 MHz Spectrometer)
¹H NMR Acquisition:
-
Experiment: Standard one-pulse (zg30) sequence.
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time (AQ): ~3.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for magnetization to return to equilibrium between scans, ensuring accurate integration.
-
Number of Scans (NS): 16. This is usually sufficient for a sample of this concentration.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Experiment: Standard one-pulse with proton decoupling (zgpg30). Proton decoupling collapses carbon-proton couplings, simplifying the spectrum to single lines for each unique carbon.
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (-15 to 225 ppm).
-
Acquisition Time (AQ): ~1.0 second.
-
Relaxation Delay (D1): 5.0 seconds. A longer delay is often necessary for quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024. A higher number of scans is required to overcome the low natural abundance (1.1%) of the ¹³C isotope.
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm. Reference the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or the TMS peak (0.0 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
The following diagram outlines the complete experimental workflow.
Caption: Workflow for NMR Spectroscopic Analysis.
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A Senior Application Scientist's Guide to Trifluoromethylated Biaryl Synthesis: A Comparative Analysis of Modern Reagents
Introduction: The Trifluoromethyl Group's Privileged Role in Drug Discovery
The introduction of a trifluoromethyl (–CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This small functional group can dramatically alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][3] Trifluoromethylated biaryls, in particular, are prevalent motifs in a wide range of pharmaceuticals and agrochemicals.[4][5] Consequently, the development of efficient and versatile methods for the synthesis of these compounds is of paramount importance to researchers in drug development and materials science.[2][6] This guide provides an in-depth, comparative analysis of alternative reagents for the synthesis of trifluoromethylated biaryls, offering field-proven insights and experimental data to inform your synthetic strategies.
Electrophilic Trifluoromethylating Reagents: "CF₃⁺" Synthons
Electrophilic trifluoromethylating reagents are among the most widely used tools for the direct introduction of the –CF₃ group. These reagents formally act as a source of an electrophilic trifluoromethyl cation ("CF₃⁺") and are particularly useful for the trifluoromethylation of nucleophilic substrates.
Umemoto's Reagents: Pioneering Electrophilic Trifluoromethylation
Developed by Teruo Umemoto, these reagents are sulfonium salts that offer a range of reactivity and stability.[7][8]
-
Umemoto's Reagent I: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is effective for trifluoromethylating nucleophiles like silyl enol ethers and β-ketoesters.[8]
-
Umemoto's Reagent II: This 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium salt exhibits greater thermal stability and electrophilicity compared to its predecessor. It reacts smoothly with various nucleophiles, including indoles, thiols, and phosphines, often in the presence of a base.
-
Umemoto Reagent IV: Featuring two trifluoromethoxy groups, this reagent demonstrates even higher reactivity, enabling the trifluoromethylation of less reactive substrates like active methylene compounds and electron-rich aromatic rings.[9] It is a stable, easy-to-handle solid with low hygroscopicity.[9]
Mechanism of Action: Umemoto's reagents typically undergo nucleophilic attack at the sulfur atom, leading to the transfer of the trifluoromethyl group to the nucleophile.
Togni's Reagents: Hypervalent Iodine Delivers the CF₃ Group
Antonio Togni and his group developed a class of hypervalent iodine reagents that have become indispensable for electrophilic trifluoromethylation.[10][11][12]
-
Togni Reagent I: Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole is a less reactive but effective reagent, particularly for reactions with β-keto esters and α-nitro carbonyl compounds.[12]
-
Togni Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is a more reactive and widely used reagent for the trifluoromethylation of a broad range of nucleophiles, including phenols, alcohols, and alkenes (often under copper catalysis).[10][11]
Mechanism of Action: The reaction is believed to proceed via a ligand exchange on the hypervalent iodine center, followed by reductive elimination to transfer the trifluoromethyl group.
A Word of Caution: Togni Reagent II is known to be metastable and can decompose exothermically, especially when heated above its melting point or in the presence of strong acids, bases, or reducing agents.[10][11]
Comparative Analysis of Electrophilic Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Substrates |
| Umemoto's Reagent II | 2,8-diflouro-S-(trifluoromethyl)dibenzothiophenium salt | High thermal stability, good reactivity, solid and easy to handle. | Can be less reactive than Togni's reagents for some substrates. | β-dicarbonyl compounds, terminal alkynes, indoles, thiols, phosphines. |
| Togni's Reagent II | 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one | High reactivity, broad substrate scope, commercially available.[10][11] | Thermally unstable, potential for explosive decomposition.[10][11] | Phenols, alcohols, alkenes, β-ketoesters.[10][11] |
| Umemoto Reagent IV | S-(Trifluoromethyl)bis(2,6-bis(trifluoromethoxy)phenyl)sulfonium salt | Highest reactivity among Umemoto reagents, stable solid.[9] | Higher cost compared to other reagents. | Active methylene compounds, electron-rich aromatic rings.[9] |
Nucleophilic Trifluoromethylating Reagents: The Power of "CF₃⁻"
Nucleophilic trifluoromethylating reagents are essential for introducing the –CF₃ group to electrophilic substrates.
Ruppert-Prakash Reagent (TMSCF₃): A Versatile Workhorse
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation.[13][14] It requires activation by a nucleophilic initiator, such as a fluoride source, to generate the reactive trifluoromethide anion (CF₃⁻).[15]
Mechanism of Action: The reaction proceeds via an anionic chain mechanism. A catalytic amount of a nucleophile activates TMSCF₃ to form a pentacoordinate siliconate intermediate, which then fragments to release the trifluoromethide anion.[15] This anion then attacks the electrophile.
Radical Trifluoromethylating Reagents: Harnessing the Power of Radicals
Radical trifluoromethylation has emerged as a powerful strategy, particularly for late-stage functionalization and the trifluoromethylation of arenes and heteroarenes.
Langlois Reagent (CF₃SO₂Na): A Simple Salt with Broad Utility
Sodium trifluoromethanesulfinate (CF₃SO₂Na), or the Langlois reagent, is an inexpensive and stable solid that serves as a precursor to the trifluoromethyl radical (•CF₃) in the presence of an oxidant.[16][17][18]
Mechanism of Action: In the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or a metal catalyst, the Langlois reagent undergoes a single-electron oxidation to generate the trifluoromethyl radical.[19] This radical can then participate in addition or substitution reactions.
Modern Catalytic Approaches to Trifluoromethylated Biaryls
Recent advances have focused on the development of catalytic methods that offer greater efficiency, milder reaction conditions, and broader substrate scope.
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
A significant breakthrough has been the copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids.[20][21] This method allows for the direct coupling of a trifluoromethyl source with a readily available aryl boronic acid. Both electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents, as well as radical sources like the Langlois reagent, have been successfully employed in these reactions.[4][17][21]
Workflow for Copper-Catalyzed Trifluoromethylation:
Caption: General workflow for copper-catalyzed trifluoromethylation of aryl boronic acids.
Photoredox Catalysis: A Mild and Green Approach
Visible-light photoredox catalysis has revolutionized radical trifluoromethylation, offering a mild and environmentally friendly alternative to traditional methods.[22][23] This approach utilizes a photocatalyst that, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable precursor. This radical can then react with an aromatic or heteroaromatic substrate to afford the trifluoromethylated product.[23]
Mechanism of Photoredox-Catalyzed Trifluoromethylation:
Caption: Simplified mechanism of photoredox-catalyzed trifluoromethylation.
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid with Togni's Reagent II
Adapted from Liu, T.; Shen, Q. Org. Lett. 2011, 13 (9), 2342–2345.[21]
-
To an oven-dried Schlenk tube, add the aryl boronic acid (1.0 mmol), Togni's Reagent II (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous diglyme (5 mL) via syringe.
-
Stir the reaction mixture at 35 °C for 14 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired trifluoromethylated biaryl.
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of a Heteroarene with Triflyl Chloride
Adapted from Nagib, D. A.; MacMillan, D. W. C. Nature 2011, 480 (7376), 224–228.[23]
-
To a vial, add the heteroarene (0.5 mmol), Ru(bpy)₃Cl₂·6H₂O (0.005 mmol, 1 mol%), and a magnetic stir bar.
-
Seal the vial with a septum and purge with nitrogen.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triflyl chloride (CF₃SO₂Cl) (1.0 mmol) via syringe.
-
Irradiate the reaction mixture with a household compact fluorescent light bulb (e.g., 26 W) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trifluoromethylated heteroarene.
Conclusion and Future Outlook
The field of trifluoromethylation has witnessed remarkable progress, providing chemists with a diverse toolbox of reagents and methodologies for the synthesis of trifluoromethylated biaryls. The choice of reagent and method will depend on the specific substrate, desired functional group tolerance, and scalability of the reaction. While classic electrophilic and nucleophilic reagents remain highly valuable, modern catalytic approaches, particularly copper-catalyzed cross-coupling and photoredox catalysis, offer milder, more efficient, and often more sustainable routes to these important molecules. Future developments will likely focus on expanding the substrate scope of these catalytic systems, developing even more reactive and selective reagents, and applying these methods to increasingly complex molecular architectures.
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- 16. Reagent of the month – November - Langlois reagent [sigutlabs.com]
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- 18. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the rationale behind catalyst selection for various cross-coupling reactions, drawing upon established principles of organometallic chemistry and available data from structurally related compounds to predict catalyst performance. While specific, direct experimental data for 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene is not extensively available in the surveyed scientific literature, this guide will provide a robust framework for approaching its derivatization.
The Challenge of Chemoselectivity
The key to successfully employing this compound in synthesis lies in the chemoselective activation of one C-X bond over the others. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1][2] This inherent difference in reactivity is the primary tool for achieving site-selective functionalization of the C-I bond while leaving the two C-Cl bonds intact for potential subsequent transformations.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can influence the reactivity of the adjacent halogen atoms. In the case of this compound, the iodine atom is sterically hindered by the two flanking chlorine atoms. However, the C-I bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal center, such as Pd(0), compared to the C-Cl bonds.
Comparative Analysis of Catalytic Systems
This section will explore the application of several key cross-coupling reactions for the functionalization of the C-I bond in this compound. For each reaction, we will propose suitable catalytic systems based on their proven efficacy with analogous polyhalogenated and electron-deficient substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For the selective coupling at the iodo position of our substrate, a variety of palladium catalysts can be considered.
Catalyst Selection Rationale:
For electron-deficient and sterically hindered aryl iodides, catalyst systems that promote rapid oxidative addition and are resistant to deactivation are preferred. Ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[3][4]
Proposed Catalytic Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80-110 | High yield of the mono-arylated product at the C-I position. |
| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 | Good to excellent yields, though potentially requiring longer reaction times. |
Experimental Protocol (Representative):
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature and monitor by TLC or GC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6] The selective amination at the C-I position of this compound can be achieved using specialized palladium catalysts.
Catalyst Selection Rationale:
The choice of ligand is critical in Buchwald-Hartwig aminations to facilitate both the oxidative addition and the reductive elimination steps. For sterically hindered and electron-deficient aryl halides, bulky biarylphosphine ligands developed by Buchwald and Hartwig have shown exceptional performance.[7][8]
Proposed Catalytic Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, or BrettPhos | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 90-120 | High yields of the corresponding aniline derivative. |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | LiHMDS | 1,4-Dioxane | 100 | Effective for a broad range of primary and secondary amines. |
Experimental Protocol (Representative):
-
In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by LC-MS.
-
After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[9] The chemoselective coupling at the C-I bond is highly favored.
Catalyst Selection Rationale:
The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Proposed Catalytic Systems:
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ / CuI | Et₃N or i-Pr₂NH | Toluene or DMF | Room Temp to 60 | High yields of the desired arylalkyne. |
| PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 70 | A robust and widely used system. |
| Pd(OAc)₂ / PPh₃ (Copper-free) | n-Bu₄NOAc | DMF | 100 | Good for substrates sensitive to copper. |
Experimental Protocol (Representative):
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reaction is highly regioselective, with the aryl group typically adding to the less substituted carbon of the alkene.
Catalyst Selection Rationale:
A variety of palladium sources can be used for the Heck reaction. For electron-deficient aryl iodides, phosphine-free catalyst systems or those with simple phosphine ligands are often effective. The choice of base and solvent can significantly impact the reaction outcome.
Proposed Catalytic Systems:
| Catalyst Precursor | Ligand (if any) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N, NaOAc, or K₂CO₃ | DMF, NMP, or Acetonitrile | 100-140 | Good yields of the corresponding substituted alkene. |
| PdCl₂ | - | Et₃N | DMF | 100-120 | A simple and cost-effective system. |
Experimental Protocol (Representative):
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat the mixture to the indicated temperature for the required time, monitoring by GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Visualization of Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
The selective functionalization of this compound is a crucial step in the synthesis of many high-value compounds. While direct experimental data for this specific substrate is limited in readily accessible literature, the principles of chemoselectivity in polyhalogenated arenes provide a strong foundation for designing efficient catalytic protocols. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are all viable methods for the selective transformation of the C-I bond.
The key to success lies in the careful selection of the catalyst system, particularly the ligand, which can be tailored to overcome the steric hindrance and electronic deactivation of the substrate. The proposed conditions in this guide, based on data from analogous compounds, offer a robust starting point for researchers. Further optimization of reaction parameters will undoubtedly lead to highly efficient and selective transformations, unlocking the full potential of this versatile building block in drug discovery and materials science.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Zajac, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17765–17778. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (2016). Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
-
Neufeldt, S. R., & Sanford, M. S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical reviews, 122(11), 10126–10169. [Link]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
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Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16983–17027. [Link]
- Google Patents. (2014).
-
de la Torre, M., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(31), 12628-12644. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls by Site-Selective Suzuki—Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. [Link]
-
Pucher, N., et al. (2021). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Monatshefte für Chemie - Chemical Monthly, 152(6), 711–721. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
-
Oestreich, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-15. [Link]
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A Comparative Guide to the Mechanistic Nuances of Reactions Involving 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of trifluoromethyl groups and multiple halogen substituents onto aromatic scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials.[1] The subject of this guide, 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene, presents a fascinating case study in chemoselectivity and reactivity. This guide offers an in-depth, comparative analysis of its performance in key cross-coupling reactions, grounded in mechanistic principles and supported by experimental data.
Understanding the Reactivity Landscape
The reactivity of this compound is dictated by the distinct electronic and steric environment of its three halogen substituents. The carbon-iodine bond is the most labile and thus the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to C-Cl bonds. The two chlorine atoms, situated ortho and para to the trifluoromethyl group, are significantly less reactive under typical cross-coupling conditions, allowing for sequential and site-selective functionalization.
The strongly electron-withdrawing trifluoromethyl group plays a crucial role in activating the aryl ring towards nucleophilic attack and influencing the oxidative addition step.[1] Theoretical studies on substituted iodobenzenes have shown that electron-withdrawing groups can facilitate the oxidative addition to Pd(0) complexes, a key step in many cross-coupling catalytic cycles.[2][3][4]
Comparative Performance in Cross-Coupling Reactions
The unique substitution pattern of this compound makes it a valuable substrate for a variety of cross-coupling reactions. Below, we compare its utility in three major classes of these transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[5] In the context of our target molecule, the reaction proceeds selectively at the iodo position, leaving the chloro substituents intact for potential downstream transformations.
Alternative Substrates for Comparison:
-
1,3-Dichloro-5-iodobenzene: Lacks the activating trifluoromethyl group.
-
1-Iodo-3,5-bis(trifluoromethyl)benzene: Features stronger electron-withdrawing character but may exhibit different steric hindrance.
| Substrate | Typical Conditions | Yield (%) | Comments |
| This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | High | Excellent selectivity for the C-I bond. The CF₃ group enhances reactivity. |
| 1,3-Dichloro-5-iodobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Good to High | Slower reaction rates compared to the trifluoromethylated analogue may be observed. |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | High | High reactivity due to strong electron withdrawal, but the starting material is more complex to synthesize. |
The enhanced reactivity of the trifluoromethyl-substituted compound can be attributed to the faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst.
The Sonogashira coupling provides a direct route to aryl alkynes and is a cornerstone of modern synthetic chemistry.[6] The reaction of this compound with terminal alkynes is highly chemoselective.
Alternative Substrates for Comparison:
-
1,3-Dichloro-5-iodobenzene: Baseline for comparison without the trifluoromethyl group.
-
1-Bromo-3,5-dichlorobenzene: A less reactive halide for comparison.
| Substrate | Typical Conditions | Yield (%) | Comments |
| This compound | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | High | Rapid and clean conversion at the iodo position. |
| 1,3-Dichloro-5-iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Good to High | Generally good yields, but may require longer reaction times. |
| 1-Bromo-3,5-dichlorobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50 °C | Moderate | Requires more forcing conditions due to the lower reactivity of the C-Br bond. |
The high efficiency of the Sonogashira coupling with the iodo-substrate is a direct consequence of the facile oxidative addition of the C-I bond to the palladium catalyst.
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[7][8] The reaction with this compound allows for the selective introduction of an amino group at the 2-position.
Alternative Substrates for Comparison:
-
1,3-Dichloro-5-iodobenzene: To assess the electronic effect of the CF₃ group.
-
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: To compare the reactivity of different halogen leaving groups.
| Substrate | Typical Conditions | Yield (%) | Comments |
| This compound | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | High | Selective amination at the iodine-bearing carbon. |
| 1,3-Dichloro-5-iodobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | Good to High | Slightly lower reactivity may be observed. |
| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | High | Similar high reactivity at the iodo-position. |
The choice of ligand is critical in Buchwald-Hartwig amination to facilitate both the oxidative addition and the subsequent reductive elimination steps.
Mechanistic Considerations and Experimental Protocols
The chemoselectivity observed in these reactions is rooted in the fundamental steps of the catalytic cycles.
Experimental Workflow: A Generalized Cross-Coupling Protocol
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
To a stirred solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add triethylamine (2.0 mmol).
-
To this mixture, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.
Conclusion
This compound stands out as a highly versatile and chemoselective building block in organic synthesis. Its reactivity is dominated by the labile carbon-iodine bond, allowing for selective functionalization in a range of palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group generally enhances the reactivity of the substrate, leading to faster reaction times and higher yields compared to non-fluorinated analogues. The two chlorine atoms remain as valuable handles for subsequent transformations, opening up avenues for the synthesis of complex, polyfunctionalized aromatic compounds. This guide provides a framework for researchers to understand and exploit the unique reactivity of this valuable synthetic intermediate.
References
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Pálinkás, N., et al. (2017). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions. [Link][2][3]
-
Grushin, V. V. (2010). Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]
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Buchwald, S. L., et al. (2008). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. [Link][1]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
-
DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. ResearchGate. [Link][4]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link][8]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link][6]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene Derivatives
In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene derivatives is a critical step that underpins the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-based comparison of analytical techniques for assessing the purity of these complex halogenated compounds, moving beyond procedural lists to explain the scientific rationale behind methodological choices.
The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the validation of analytical procedures to ensure product quality and consistency.[2][3][4] This guide is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which are recognized globally as the gold standard for analytical method validation.[5][6]
The Analytical Challenge: Understanding the Molecule
This compound and its derivatives are characterized by a trifluoromethyl group, which is strongly electron-withdrawing, and three halogen substituents (two chlorine atoms and one iodine atom). This unique substitution pattern presents specific analytical challenges, including the potential for positional isomers and related halogenated impurities. The selection of an appropriate analytical strategy is therefore crucial for accurate purity determination.
A Multi-faceted Approach to Purity Determination
A robust assessment of purity rarely relies on a single analytical technique. Instead, a combination of orthogonal methods, which measure different properties of the compound, provides a more complete and reliable purity profile.[7] For halogenated trifluoromethylbenzene derivatives, the primary analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Isomeric Separation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[8] It separates compounds based on their volatility and then identifies and quantifies them by their mass spectra.[8]
Why it's a good choice:
-
High Sensitivity and Selectivity: GC-MS can detect and identify trace-level impurities, even those with similar structures to the main compound.
-
Isomer Separation: With the appropriate column, GC can effectively separate positional isomers of dichlorotrifluoromethylbenzene.[9]
-
Structural Information: The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the compound and its impurities, aiding in their identification.[10]
Causality in Experimental Choices: The choice of the GC column is critical. A polar column, such as one with a polyethylene glycol stationary phase, is often preferred for separating halogenated aromatic compounds due to interactions with the polarizable aromatic ring and halogen substituents. The injector temperature must be carefully optimized to ensure complete volatilization of the sample without causing thermal decomposition.[7]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity assessment of halogenated compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities and Isomer Separation
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are not amenable to GC due to low volatility or thermal instability.[7]
Why it's a good choice:
-
Versatility: HPLC can be adapted to a wide range of compounds by varying the stationary phase, mobile phase, and detector.
-
Isomer Separation: Reverse-phase HPLC with a C18 or phenyl-hexyl column can provide excellent separation of positional isomers of substituted benzenes.[11][12][13] The choice of a phenyl-based stationary phase can enhance selectivity for aromatic compounds through π-π interactions.[14]
-
Quantitative Accuracy: When coupled with a UV detector, HPLC provides highly accurate and reproducible quantification of the main compound and its impurities.
Causality in Experimental Choices: For this compound derivatives, a reverse-phase method is typically employed. The mobile phase, usually a mixture of acetonitrile or methanol and water, is optimized to achieve the best resolution between the main peak and any impurity peaks. The detection wavelength is chosen based on the UV absorbance maximum of the chromophore, which in this case is the substituted benzene ring.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment of non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative purity determination.[15]
Why it's a good choice:
-
Definitive Structural Information: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation.[15][16] The substitution pattern on the benzene ring can be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons.[17][18][19]
-
Quantitative Analysis (qNMR): With the use of an internal standard, ¹H NMR can be used for highly accurate quantitative analysis, as the signal intensity is directly proportional to the number of nuclei.
-
Detection of a Wide Range of Impurities: NMR can detect both structurally related and unrelated impurities, provided they contain NMR-active nuclei and are present at a sufficient concentration.
Causality in Experimental Choices: A high-field NMR spectrometer is preferred for better signal dispersion and resolution, which is crucial for analyzing complex spectra of substituted benzenes. Deuterated chloroform (CDCl₃) is a common solvent for these compounds. For quantitative NMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte signals is chosen.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, halogens) in a sample.[20]
Why it's a good choice:
-
Fundamental Purity Check: It serves as a fundamental check on the empirical formula of the synthesized compound. A significant deviation from the theoretical elemental composition indicates the presence of impurities.
-
Complementary to Other Techniques: Elemental analysis provides information that is orthogonal to chromatographic and spectroscopic methods.
Causality in Experimental Choices: The sample must be meticulously dried to remove any residual solvents, which could affect the accuracy of the results. The analysis is typically performed using a dedicated elemental analyzer that employs combustion to convert the sample into simple gases that are then detected.[20]
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Application | Advantages | Limitations |
| GC-MS | Separation by volatility, detection by mass | Analysis of volatile impurities and isomers | High sensitivity, provides structural information | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Purity determination of non-volatile compounds and isomers | High accuracy, versatile, robust | May not detect impurities without a UV chromophore |
| NMR | Nuclear spin in a magnetic field | Structural elucidation and quantitative purity | Definitive structural information, universal detection for ¹H | Lower sensitivity compared to chromatographic methods |
| Elemental Analysis | Combustion and detection of elemental composition | Confirmation of empirical formula | Fundamental purity check | Does not provide information on the nature of impurities |
Detailed Experimental Protocols
GC-MS Protocol for Purity Assessment
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of hexane. Filter the solution through a 0.2 µm syringe filter into a GC vial.
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
GC Conditions:
-
Inlet: Split/splitless, 250 °C, split ratio 50:1.
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
HPLC-UV Protocol for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter.
-
Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array Detector.
-
HPLC Conditions:
-
Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Conclusion
The assessment of purity for synthesized this compound derivatives requires a comprehensive and well-reasoned analytical strategy. By leveraging the complementary strengths of GC-MS, HPLC, NMR, and elemental analysis, researchers can confidently establish the purity profile of their compounds. This multi-technique approach not only ensures compliance with regulatory expectations but also provides a deeper understanding of the synthesized material, which is crucial for successful drug development. The protocols and insights provided in this guide are intended to empower scientists to make informed decisions in their analytical workflows, ultimately contributing to the development of safe and effective medicines.
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quantum chemical calculations on 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
An In-Depth Technical Guide to Quantum Chemical Calculations on 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene: A Comparative Analysis
Executive Summary: This guide provides a comprehensive comparison of quantum chemical methods for studying the molecular properties of this compound. Aimed at researchers in computational chemistry, materials science, and drug development, this document delves into the theoretical underpinnings and practical application of various computational approaches. We present a step-by-step workflow for performing these calculations, from initial structure optimization to the analysis of electronic properties. By comparing the performance of methods such as Density Functional Theory (DFT) and ab initio techniques, supported by a discussion on basis set selection, this guide offers a framework for selecting the most appropriate computational strategy based on the desired balance of accuracy and computational cost. The analysis is further contextualized by comparing the target molecule with simpler structural analogs, providing insights into the electronic and steric effects of its substituents.
Introduction to this compound
This compound (CAS No. 175205-56-8) is a polysubstituted aromatic compound featuring a trifluoromethyl group and three different halogen atoms (two chlorine, one iodine).[1] Its molecular formula is C7H2Cl2F3I and it has a molecular weight of 340.89 g/mol .[1] The unique arrangement of these electron-withdrawing and sterically bulky groups makes it a molecule of significant interest for theoretical investigation.
Halogenated aromatic compounds are pivotal in fields like crystal engineering and drug design, primarily due to their capacity for forming specific noncovalent interactions known as halogen bonds.[2][3] The "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond, can interact favorably with electron donors.[2] Understanding the electronic structure, geometry, and spectroscopic properties of molecules like this compound is crucial for designing novel materials and pharmaceuticals. Quantum chemical calculations provide a powerful, non-experimental route to probe these properties, offering predictive insights that can guide and accelerate experimental research.[4]
This guide compares the performance of various quantum chemical methods for characterizing this complex molecule, providing researchers with the necessary information to make informed decisions about their computational protocols.
Theoretical Background: A Comparative Overview of Quantum Chemical Methods
The selection of a computational method is a critical decision that balances the need for accuracy against the available computational resources. The primary methods used in computational chemistry fall into three broad categories.[5]
-
Semi-Empirical Methods: These methods, such as AM1 and PM3, incorporate experimental parameters to simplify calculations, making them very fast.[6] While they are suitable for very large molecular systems or high-throughput screening, their accuracy is generally lower than more rigorous methods, especially for molecules with complex electronic structures or uncommon bonding patterns.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency. Instead of calculating the full molecular wavefunction, DFT determines the electron density to derive the energy and other properties. The choice of the exchange-correlation functional is key to the method's success. Common functionals include:
-
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters. They form a systematic hierarchy of increasing accuracy and computational cost.
-
Hartree-Fock (HF): The simplest ab initio method, which provides a good starting point but neglects electron correlation, a crucial factor for quantitative accuracy.[5]
-
Post-Hartree-Fock Methods: These methods, including Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. They offer higher accuracy but at a significantly greater computational expense.
-
The Crucial Role of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as important as the choice of method. For a molecule containing a heavy element like iodine, special consideration is required.
-
Pople Style Basis Sets (e.g., 6-31G(d,p)): These are commonly used for organic molecules. The (d,p) notation indicates the addition of polarization functions, which are essential for accurately describing chemical bonds.[7]
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): These sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.
-
Effective Core Potentials (ECPs): For heavy atoms like iodine, the large number of core electrons and the influence of relativistic effects make calculations computationally demanding. ECPs replace the core electrons with a potential, reducing the computational cost while implicitly including relativistic effects, which is critical for obtaining accurate results.
Experimental Workflow: A Step-by-Step Computational Protocol
A reliable quantum chemical investigation follows a standardized, self-validating workflow. Each step builds upon the last to ensure the final results are physically meaningful.
-
Construct 3D Molecular Structure: The initial step is to build an approximate 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: This is the most critical step, where the algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest potential energy. This optimized geometry corresponds to the most stable conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed. This serves two purposes:
-
Verification of Minimum: The absence of any imaginary (negative) vibrational frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
-
Single-Point Property Calculation: Using the optimized geometry, a final, higher-level calculation can be performed to obtain various electronic properties, such as:
Caption: Labeled structure of this compound.
Comparative Analysis with Structural Analogs
To understand the specific contributions of the iodo and trifluoromethyl groups, it is instructive to compare the properties of the target molecule with simpler analogs.
-
1,3-dichloro-5-iodobenzene: (Removes the -CF3 group) [10]A calculation on this molecule would reveal the powerful electron-withdrawing effect of the trifluoromethyl group. We would expect the target molecule to have a lower HOMO energy and a larger dipole moment due to the -CF3 group's influence on the overall electron density distribution.
-
1,3-dichloro-5-(trifluoromethyl)benzene: (Replaces the iodine with hydrogen) [11]Comparing with this analog would isolate the effect of the large, polarizable iodine atom. The C-I bond is a site of significant electrostatic potential (the σ-hole) and is a potential halogen bond donor. This feature is absent in the non-iodinated analog. We would also expect the HOMO to be higher in energy in the iodinated compound, as iodine's valence p-orbitals are higher in energy than those of chlorine or hydrogen.
This comparative approach allows for a dissection of substituent effects, a cornerstone of physical organic chemistry, and provides a deeper understanding of the molecule's properties.
Recommended Computational Approaches
-
For Routine Analysis (Geometry, IR Spectra, Basic Electronic Properties): Density Functional Theory using a hybrid functional like B3LYP combined with a Pople-style basis set like 6-31G(d,p) (with an appropriate ECP for iodine) offers the best balance of accuracy and computational efficiency.
-
For High-Accuracy Benchmarking (Reaction Energies, Electronic Excitations): For studies demanding higher accuracy, post-Hartree-Fock methods like MP2 or Coupled Cluster are recommended. These should be paired with larger, correlation-consistent basis sets like aug-cc-pVDZ (again, with an ECP for iodine) to achieve reliable results, provided the computational resources are available. For excited state properties, Time-Dependent DFT (TD-DFT) is a computationally accessible and effective method. [8]
Available Software Packages
A variety of software packages, both commercial and open-source, can perform the calculations described in this guide.
-
Gaussian: A widely used commercial software package known for its broad functionality and user-friendly interface. [12]* GAMESS: A powerful and versatile quantum chemistry package available at no cost for academic and industrial users. [6]* Q-Chem: A comprehensive commercial software package featuring a wide array of modern quantum chemistry methods. [13]* Maple Quantum Chemistry Toolbox: A specialized toolbox that integrates quantum chemistry calculations within the Maple technical computing environment. [4]
Conclusion
The quantum chemical study of this compound offers valuable insights into the interplay of steric and electronic effects in polysubstituted aromatic systems. This guide has demonstrated that a careful choice of computational methodology is essential for obtaining reliable data. While DFT methods like B3LYP provide a robust and efficient approach for predicting molecular structures and fundamental properties, more demanding ab initio methods like MP2 are preferable for achieving high accuracy in electronic property calculations. By following a systematic workflow and leveraging comparative analysis with structural analogs, researchers can effectively predict and understand the complex chemical behavior of this and similar molecules, accelerating innovation in chemical science.
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A Comparative Guide to the Synthetic Utilization of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Abstract
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (CAS No. 175205-56-8) is a poly-halogenated, electron-deficient aromatic compound that serves as a highly versatile building block in modern organic synthesis.[1] Its utility is anchored in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile, providing a primary reactive site for organometallic transformations and transition-metal-catalyzed cross-coupling reactions. The two chlorine atoms, activated by the potent electron-withdrawing trifluoromethyl (-CF3) group, offer potential for subsequent functionalization via nucleophilic aromatic substitution. This guide provides a comparative analysis of key synthetic routes utilizing this building block, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Strategic Overview: The Chemistry of a Privileged Building Block
The synthetic value of this compound lies in its predictable, stepwise reactivity. The C-I bond is significantly weaker and more polarizable than the C-Cl bonds, making it the preferred site for two major classes of transformations:
-
Formation of Organometallic Intermediates: Metal-halogen exchange at the iodo position allows for the generation of powerful Grignard or organolithium nucleophiles.
-
Transition-Metal-Catalyzed Cross-Coupling: The C-I bond readily undergoes oxidative addition to low-valent transition metals (e.g., Palladium(0), Copper(I)), enabling a vast array of C-C, C-N, C-O, and C-S bond-forming reactions.
The trifluoromethyl group is not merely a spectator; it significantly influences the reactivity of the aromatic ring, making it electron-deficient. This electronic property is highly desirable in drug design, as the -CF3 moiety can enhance metabolic stability, lipophilicity, and binding affinity.[2] This guide will dissect the primary synthetic pathways, providing a logical framework for strategic disconnection and synthesis design.
Figure 1: High-level decision workflow for the functionalization of this compound.
Formation of Organometallic Intermediates
Generating an organometallic reagent from the title compound transforms its chemical nature from an electrophilic arene to a potent nucleophile, opening a gateway to reactions with a vast range of electrophiles. The choice between a Grignard or organolithium reagent depends on the desired reactivity and the tolerance of other functional groups.
Grignard Reagent Formation
The reaction of an aryl iodide with magnesium metal is a cornerstone of organic synthesis for forming carbon-carbon bonds.[3] The resulting Grignard reagent, 2,6-dichloro-4-(trifluoromethyl)phenylmagnesium iodide, is a powerful nucleophile.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[4] Therefore, all glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents are mandatory.[5]
-
Magnesium Activation: A passivating layer of magnesium oxide often coats the surface of the magnesium turnings, preventing the reaction.[5] Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is critical to etch this layer and initiate the oxidative insertion.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice as they are aprotic and effectively solvate the Grignard reagent, preventing precipitation and maintaining its reactivity.
Experimental Protocol: Formation of 2,6-dichloro-4-(trifluoromethyl)phenylmagnesium iodide
-
Glassware Preparation: A three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel are flame-dried under vacuum or oven-dried overnight at 120 °C. The apparatus is assembled hot under a positive pressure of dry nitrogen or argon.
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the reaction flask.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of this solution to the flask.
-
Propagation: The reaction should initiate, indicated by the disappearance of the brown iodine color and gentle refluxing of the solvent.[6] If it does not start, gently warm the flask with a heat gun. Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a controlled reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting grayish, cloudy solution is the Grignard reagent, ready for use in subsequent reactions.
Organolithium Reagent Formation via Halogen-Metal Exchange
An alternative to Grignard formation is halogen-metal exchange with an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is often faster, cleaner, and occurs at very low temperatures, which can be advantageous for sensitive substrates.
Causality Behind Experimental Choices:
-
Regioselectivity: The exchange occurs exclusively at the iodo position due to the much greater lability of the C-I bond compared to the C-Cl bond.
-
Low Temperature: The reaction is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the attack of n-BuLi on the trifluoromethyl group or elimination pathways.[7]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are arguably the most powerful methods for constructing C-C and C-X bonds, and the C-I bond of the title compound is an ideal handle for these transformations. The choice of reaction depends on the desired bond type.
Figure 2: Decision tree for selecting a cross-coupling strategy based on the desired functional group introduction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: For an electron-deficient and potentially hindered substrate, modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact yield and must be compatible with the substrates.
Comparative Data for Analogous Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | >95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2) | Dioxane | 80 | 92 |
| Thiophene-2-boronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 88 |
| Pyridine-3-boronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O | 85 | 75 |
Note: Data presented is representative of typical conditions for electron-deficient aryl iodides and serves as a strong starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I).
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF and triethylamine (2.0 equiv).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or warm gently to 50 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals. It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.
-
Ligand: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for achieving high yields, especially with less reactive amines or sterically demanding substrates.
Summary and Outlook
This compound is a strategically designed building block that offers a hierarchical approach to the synthesis of complex, functionalized aromatic compounds. Its true power is realized through the selective and sequential manipulation of its halogenated positions. By first leveraging the highly reactive C-I bond for organometallic chemistry or cross-coupling, chemists can install a desired core functionality. The remaining C-Cl bonds, while less reactive, remain available for subsequent transformations under more forcing conditions, providing a platform for late-stage diversification. This guide provides the foundational strategies and experimental frameworks necessary for researchers to confidently incorporate this versatile reagent into their synthetic programs, accelerating the discovery of new chemical entities in medicine and materials science.
References
- Vertex AI Search, based on "this compound | CAS 175205-56-8". (URL not available)
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (URL not available)
-
PMC - NIH. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link]
-
ResearchGate. (A) Synthesis of biologically important 1-trifluoromethylated... | Download Scientific Diagram. [Link]
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (URL not available)
-
Organic & Biomolecular Chemistry (RSC Publishing). (2021, October 20). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. [Link]
-
Organic Syntheses Procedure. 3. [Link]
- Grignard Reaction. (URL not available)
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence, extending from the bench to the final disposal of waste. This guide provides a detailed, procedural framework for the proper disposal of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (CAS No. 175205-56-8). While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, by analyzing its structure—a halogenated, trifluoromethylated aromatic ring—and data from close structural analogs, we can establish a robust and scientifically-grounded disposal protocol. This document is built on the foundational principles of chemical safety, regulatory compliance, and environmental stewardship.
Part 1: Hazard Profile & Immediate Safety Directives
Before any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 1,3-Dichloro-2-iodobenzene, 1,3-Dichloro-5-(trifluoromethyl)benzene, and other halogenated aromatics, we must assume this compound presents the following hazards.[1][2][3]
Assumed Hazard Classification:
-
Skin Corrosion/Irritation: Likely causes skin irritation and potentially severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially irreversible damage.[1][2][3]
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require controlled disposal to prevent ecological harm.[4]
A self-validating safety protocol begins with rigorous personal protection. The following PPE is mandatory when handling or preparing this chemical for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Halogenated solvents can degrade some glove materials; check manufacturer compatibility charts. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause serious eye irritation or permanent damage. A face shield offers broader protection.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron. | Prevents incidental skin contact and contamination of personal clothing. |
| Respiratory | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially irritating vapors. |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated hazardous waste process. This procedure ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
The fundamental principle of hazardous waste management is "know your waste."
-
Identify as Halogenated Waste: This compound is a halogenated organic solvent. It must not be mixed with non-halogenated solvent waste streams. The higher cost and specific incineration requirements for halogenated waste make this segregation critical for both safety and cost-effectiveness.
-
Check for Incompatibilities: Before adding to a waste container, ensure no incompatible residues are present. Halogenated compounds can react dangerously with:
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can cause dehalogenation reactions, which may be exothermic.
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates): Risk of vigorous, potentially explosive reactions.[3]
-
Reactive Metals (e.g., aluminum, magnesium): Can react with chlorinated compounds, especially under certain conditions.
-
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated for halogenated organic waste. Ensure the container has a secure, vapor-tight lid. Do not use metallic containers, as acids produced from the slow degradation of halogenated solvents can cause corrosion.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other components in the waste mixture.
-
The specific hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").
-
The accumulation start date (the date the first waste was added).
-
-
Operate in a Fume Hood: All transfers of the chemical to the waste container must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.
-
Store in a Designated Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the lab, away from ignition sources and incompatible materials.
-
Schedule a Pickup: Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.
-
Manifesting: Your EHS department will handle the official hazardous waste manifest, which is a legal document tracking the waste from your lab (the "cradle") to its final disposal facility (the "grave").
Part 3: Emergency Procedures
Spill Response:
-
Small Spill (inside a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed container, label it as hazardous waste containing this compound, and dispose of it following the protocol above.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Part 4: Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical disposal.
References
- Fisher Scientific.Safety Data Sheet: 3,5-Dichlorobenzotrifluoride.
- PubChem.1,3-Dichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/35361]
- Royal Society of Chemistry.Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 1995, 24, 423. [URL: https://pubs.rsc.org/en/content/articlelanding/1995/cs/cs9952400423]
- TCI Chemicals.Safety Data Sheet: 1,3-Dichloro-2-iodobenzene. (2025-08-07).
- Thermo Fisher Scientific.this compound Product Page. [URL: https://www.fishersci.com/shop/products/1-3-dichloro-2-iodo-5-trifluoromethyl-benzene-97-thermo-scientific/AC429300010]
- Sigma-Aldrich.this compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aobchemaobh98b851ac]
- Sigma-Aldrich.1,3-Dichloro-2-(trifluoromethyl)benzene Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h160c3882]
- Various.Chemical Compatibility Charts. [URL: https://www.calpaclab.com/chemical-compatibility-charts/ and https://www.industrialspec.
Sources
Mastering Safety: A Guide to Personal Protective Equipment for Handling 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, halogenated and trifluoromethylated aromatic compounds are pivotal building blocks. This guide provides an in-depth operational plan for the safe handling of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene, a compound that, while not extensively documented, belongs to a class of chemicals requiring stringent safety protocols. Our approach is grounded in the principles of risk assessment and the established best practices for managing hazardous materials in a laboratory setting.
Understanding the Hazard Profile: A Logic-Driven Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a critical analysis of structurally analogous compounds is paramount. By examining the hazards associated with similar molecules, we can construct a reliable safety framework.
Analogous Compound Analysis:
| Compound | Key Hazards |
| 3,5-Dichloroiodobenzene | Skin irritation (Category 2), Serious eye irritation (Category 2), May cause respiratory irritation.[1][2] |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | Skin corrosion/irritation (Category 1B), Serious eye damage (Category 1), Combustible liquid.[3] |
| General Halogenated Aromatics | Potential for acute toxicity (oral, dermal, inhalation), often associated with skin and eye irritation.[1] |
This comparative analysis strongly suggests that this compound should be handled as a substance that is, at a minimum, a significant skin and eye irritant and potentially corrosive. The presence of the trifluoromethyl group can also introduce additional toxicological concerns. Therefore, a cautious and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Directive: A Multi-layered PPE Strategy
A robust PPE protocol is your primary defense against chemical exposure. The following is a step-by-step guide to selecting and using the appropriate PPE when handling this compound.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are non-negotiable. However, not all gloves offer the same level of protection against all chemicals. For halogenated aromatic solvents, a multi-layered glove approach is recommended.
-
Inner Glove: A thin, disposable nitrile glove provides a preliminary barrier and dexterity.
-
Outer Glove: A more robust glove, such as neoprene or Viton®, should be worn over the nitrile glove. These materials offer enhanced protection against chlorinated and aromatic solvents.[4]
Glove Selection Rationale:
| Glove Material | Advantages | Disadvantages |
| Nitrile | Good for incidental splashes of solvents, oils, and some acids and bases.[5] | Not suitable for prolonged exposure to many organic solvents. |
| Neoprene | Excellent resistance to acids, bases, alcohols, and many hazardous chemicals.[5] | May not be suitable for halogenated and aromatic hydrocarbons. |
| Viton® | Exceptional resistance to chlorinated and aromatic solvents.[4] | Can be less flexible and more expensive. |
| Silver Shield®/4H® | Provides the highest level of overall chemical resistance.[4] | Can be cumbersome and may reduce dexterity. |
Protocol for Glove Use:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Don the inner nitrile glove, ensuring a snug fit.
-
Wear the appropriate outer glove over the nitrile glove.
-
Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the high likelihood of severe eye irritation or damage, robust eye and face protection is critical.[1][2][3]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. Safety glasses do not provide adequate protection from splashes, as they do not form a seal around the eyes.[4]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when the chemical is heated, a face shield should be worn in conjunction with chemical splash goggles.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashes or spills, additional protection is warranted.
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against significant spills of corrosive chemicals.
-
Chemical-Resistant Apron or Gown: For enhanced protection, a chemical-resistant apron or gown made of materials like rubber or a suitable polymer should be worn over the lab coat.
Respiratory Protection: A Risk-Based Necessity
Respiratory protection should be employed based on a thorough risk assessment of the specific procedure.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or dust.
-
Respirator: If there is a potential for exposure to exceed established limits, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.[1] For organic vapors, a respirator with an organic vapor cartridge is appropriate.[3]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
Spill Management:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear the appropriate level of PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures.
Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[2] Do not dispose of down the drain.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-layered PPE strategy. By adopting the principles and protocols outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and foster a laboratory environment where scientific advancement and safety are inextricably linked.
References
- Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dichloroiodobenzene.
- Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
- Sigma-Aldrich. (2025). Safety Data Sheet for 1,2-Dichloro-4-iodobenzene.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- United States Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dichloro-5-(trifluoromethyl)benzene.
- TCI Chemicals. (2025). Safety Data Sheet for 1,3-Dichloro-2-iodobenzene.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2,4,6-Trichloroanisole.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- BLDpharm. (n.d.). 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene.
- Sigma-Aldrich. (2025). Safety Data Sheet for 1,3-Dichlorobenzene.
- Mol-Instincts. (n.d.). This compound.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene. PubChem Compound Summary for CID 35361.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
